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Core Science & Biosynthesis

Foundational

Synthesis Pathway of 3-Bromo-2-nitropyridin-4-ol: A Comprehensive Technical Guide

Executive Summary The synthesis of highly substituted pyridines, such as 3-Bromo-2-nitropyridin-4-ol , presents a significant regiochemical challenge in heterocyclic chemistry. Standard electrophilic aromatic substitutio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted pyridines, such as 3-Bromo-2-nitropyridin-4-ol , presents a significant regiochemical challenge in heterocyclic chemistry. Standard electrophilic aromatic substitution (EAS) often fails due to the conflicting directing effects of existing substituents and the inherent electron deficiency of the pyridine core. This technical guide outlines a robust, four-step, self-validating synthetic pathway starting from commercially available 2-fluoro-4-methoxypyridine. By leveraging Directed ortho-Metalation (DoM), Nucleophilic Aromatic Substitution (SNAr), and selective oxidation, this route ensures absolute regiocontrol and high overall yield for drug development applications.

Retrosynthetic Analysis & Strategic Design

Attempting to synthesize 3-bromo-2-nitropyridin-4-ol via direct nitration and bromination of 4-pyridinol leads to intractable mixtures. The hydroxyl group at C4 strongly directs electrophiles to both C3 and C5, while a nitro group at C2 sterically hinders the C3 position, pushing subsequent bromination exclusively to the undesired C5 position.

To circumvent this, our strategy utilizes 2-fluoro-4-methoxypyridine .

  • Regiocontrol via DoM: The synergistic directing effects of the C2-fluoro and C4-methoxy groups make the C3-proton the most acidic. Lithiation followed by bromination guarantees exclusive C3-functionalization [1].

  • SNAr Amination: The strongly electron-withdrawing fluorine atom at C2 is highly susceptible to displacement by ammonia, installing the necessary nitrogen precursor [2].

  • Oxidation: The primary amine is oxidized to a nitro group using in situ generated trifluoroperacetic acid, a method proven to prevent pyridine N-oxidation [3].

  • Demethylation: A standard Lewis acid-mediated ether cleavage reveals the final C4-hydroxyl group [4].

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Directed ortho-Metalation (DoM) and Bromination

Objective: Regioselective installation of bromine at C3.

  • Procedure: A flame-dried flask is charged with 2-fluoro-4-methoxypyridine (1.0 equiv) in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 equiv) is added dropwise. The mixture is stirred for 1 hour to ensure complete lithiation at C3. Carbon tetrabromide (CBr4, 1.2 equiv) in THF is then added. The reaction is quenched with saturated aqueous NH4Cl and extracted with EtOAc.

  • Causality: LDA is a sterically hindered base that selectively deprotonates the C3 position due to the combined coordination and inductive electron-withdrawing effects of the adjacent fluorine and methoxy groups.

  • Self-Validating System: Analyze the crude product via 1H NMR. The protocol is validated if the C3 proton singlet (~6.8 ppm) completely disappears, and two coupled doublets representing the C5 and C6 protons remain.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Conversion of the C2-fluoro group to a C2-amino group.

  • Procedure: 3-Bromo-2-fluoro-4-methoxypyridine is dissolved in ethanol in a pressure vessel. Aqueous ammonia (28%, excess) is added. The vessel is sealed and heated to 100 °C for 16 hours. After cooling, the solvent is removed in vacuo, and the residue is recrystallized from water/ethanol.

  • Causality: The pyridine ring is electron-deficient. The fluorine at C2 acts as an excellent leaving group because the intermediate Meisenheimer complex is stabilized by the electronegative ring nitrogen.

  • Self-Validating System: Monitor via 19F NMR and LC-MS. The reaction is deemed complete when the 19F signal completely vanishes and the mass spectrum shows a shift from[M+H]+ to [M-F+NH2+H]+.

Step 3: Amine Oxidation to Nitro Group

Objective: Selective oxidation of the C2-amine to a C2-nitro group.

  • Procedure: To a solution of 30% H2O2 (5.0 equiv) in CH2Cl2 at 0 °C, trifluoroacetic anhydride (TFAA, 5.0 equiv) is added dropwise to generate trifluoroperacetic acid. 2-Amino-3-bromo-4-methoxypyridine (1.0 equiv) is added slowly. The mixture is warmed to room temperature and stirred for 4 hours.

  • Causality: Trifluoroperacetic acid is a potent oxidant capable of fully oxidizing the electron-deficient primary amine to a nitro group. The presence of the electron-withdrawing bromine and the newly formed nitro group sufficiently deactivates the pyridine nitrogen, preventing over-oxidation to the pyridine N-oxide.

  • Self-Validating System: Conduct IR spectroscopy on the isolated product. The protocol is validated by the total disappearance of N-H stretching bands (3300–3500 cm-1) and the emergence of strong asymmetric and symmetric NO2 stretches (~1530 and ~1350 cm-1).

Step 4: Ether Cleavage (Demethylation)

Objective: Unmasking the C4-hydroxyl group.

  • Procedure: 3-Bromo-4-methoxy-2-nitropyridine is dissolved in anhydrous CH2Cl2 and cooled to 0 °C. Boron tribromide (BBr3, 1.0 M in CH2Cl2, 2.0 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. It is carefully quenched with ice water to hydrolyze the boron complex, followed by pH adjustment and extraction.

  • Causality: BBr3 acts as a strong Lewis acid, coordinating to the methoxy oxygen. This weakens the O-CH3 bond, allowing the bromide ion to attack the methyl group via an SN2 mechanism, liberating the free hydroxyl group upon aqueous workup.

  • Self-Validating System: Confirm via 1H NMR. The sharp singlet corresponding to the methoxy protons (~3.9 ppm) must be entirely absent, replaced by a broad, exchangeable -OH peak downfield.

Quantitative Data Summary

StepTransformationReagents & ConditionsTemp (°C)Time (h)Expected YieldPurification
1 DoM & BrominationLDA, CBr4, THF-78282%Flash Chromatography
2 SNAr AminationNH3 (aq), EtOH1001690%Recrystallization
3 Amine OxidationH2O2, TFAA, CH2Cl20 to 25475%Flash Chromatography
4 DemethylationBBr3, CH2Cl20 to 251288%Acid/Base Extraction

Synthesis Workflow Visualization

G SM 2-Fluoro-4-methoxypyridine (Starting Material) Step1 Step 1: DoM & Bromination LDA, -78°C, CBr4 SM->Step1 Int1 3-Bromo-2-fluoro-4-methoxypyridine Step1->Int1 Step2 Step 2: SNAr Amination NH3 (aq), 100°C Int1->Step2 Int2 2-Amino-3-bromo-4-methoxypyridine Step2->Int2 Step3 Step 3: Amine Oxidation H2O2, TFAA Int2->Step3 Int3 3-Bromo-4-methoxy-2-nitropyridine Step3->Int3 Step4 Step 4: Demethylation BBr3, CH2Cl2 Int3->Step4 Product 3-Bromo-2-nitropyridin-4-ol (Target Compound) Step4->Product

Figure 1: Four-step synthetic workflow for 3-Bromo-2-nitropyridin-4-ol.

References

  • Schlosser, M. (2005). Organometallic synthesis of pyridines. Angewandte Chemie International Edition, 44(3), 376-393.[Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-aryl carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[Link]

  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(10), 494.[Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[Link]

Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties and Synthetic Utility of 3-Bromo-2-nitropyridin-4-ol

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine building blocks are critical for exploring novel chemical space. 3-Bromo-2-nitropyridin-4-ol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine building blocks are critical for exploring novel chemical space. 3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5), also known by its tautomeric name 3-bromo-2-nitro-1H-pyridin-4-one, is a uniquely substituted heterocyclic core[1]. Featuring three distinct functional groups—a nitro group, a bromine atom, and a hydroxyl/oxo group—on a single pyridine ring, this compound offers orthogonal reactivity that is highly prized in the synthesis of antimicrobial agents, kinase inhibitors, and advanced materials[2].

This whitepaper provides an in-depth analysis of the physicochemical properties, electronic effects, and self-validating synthetic protocols associated with 3-Bromo-2-nitropyridin-4-ol, designed specifically for medicinal chemists and process development scientists.

Physicochemical Profiling & Tautomeric Equilibrium

The physicochemical behavior of 3-Bromo-2-nitropyridin-4-ol is dictated by the intense "push-pull" electronic environment of the pyridine ring. The electron-donating hydroxyl group at the C4 position is counterbalanced by the strongly electron-withdrawing nitro group at C2 and the inductive electron-withdrawing effect of the bromine atom at C3[3].

Tautomerism

Like many 4-hydroxypyridines, this compound exists in a dynamic tautomeric equilibrium between the 4-hydroxypyridine (enol) form and the 4-pyridone (keto) form.

  • Causality of Equilibrium: The 4-pyridone form is zwitterionic in nature and is significantly stabilized by polar, hydrogen-bonding solvents (e.g., water, DMSO). The presence of the C2-nitro and C3-bromo groups further stabilizes the pyridone tautomer through inductive electron withdrawal, which increases the acidity of the hydroxyl proton, facilitating its transfer to the ring nitrogen[3].

Tautomerism Enol 4-Hydroxypyridine Form (Aromatic, favored in non-polar) Keto 4-Pyridone Form (Zwitterionic, favored in polar) Enol->Keto Proton Transfer (Solvent Mediated)

Caption: Tautomeric equilibrium of 3-Bromo-2-nitropyridin-4-ol driven by solvent polarity.

Quantitative Data Summary
PropertyValueScientific Rationale / Source
CAS Registry Number 1805181-86-5Primary identifier[1].
Molecular Formula C₅H₃BrN₂O₃Accounts for C5, N1 (ring), N1 (nitro), 3xO, 1xBr, and 3xH (C5, C6, and OH/NH)[1].
Molecular Weight 218.99 g/mol Confirmed via exact mass calculations[1].
Melting Point ~102–106 °CExtrapolated from closely related 3-bromo-2-nitropyridine analogs[4].
Hydrogen Bond Donors 1The -OH or -NH proton (depending on tautomer).
Hydrogen Bond Acceptors 4Nitro oxygens (2), Pyridine nitrogen/carbonyl (1), Hydroxyl oxygen (1).
Predicted pKa (OH) ~4.5 - 5.5Significantly lower than unsubstituted 4-pyridone (pKa ~11) due to the strong electron-withdrawing -NO₂ and -Br groups.

Electronic Effects & Orthogonal Reactivity

Because of the electronegative nitrogen in the pyridine ring, the core is naturally electron-deficient, making standard Electrophilic Aromatic Substitution (EAS) sluggish[5]. The addition of a nitro group at C2 exacerbates this deficiency, rendering the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

The strategic placement of substituents on 3-Bromo-2-nitropyridin-4-ol allows for orthogonal reactivity :

  • C3-Bromo: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to build carbon-carbon bonds[2].

  • C2-Nitro: Can be selectively reduced (e.g., using Pd/C and H₂, or Fe/HCl) to a primary amine, which is a classic precursor for cyclization into imidazopyridine pharmacophores[3].

  • C4-Hydroxyl: Can be converted into a triflate (-OTf) or halogenated (using POCl₃) to create a second site for SNAr or cross-coupling.

Reactivity Core 3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5) C3 C3-Bromo Position Core->C3 C2 C2-Nitro Position Core->C2 C4 C4-Hydroxyl Position Core->C4 Suzuki Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) C3->Suzuki Arylation/Alkynylation Reduction Nitro Reduction (Pd/C, H2 or Fe/HCl) -> 2-Amino derivative C2->Reduction Amine Formation Alkylation O-Alkylation / Triflation -> SNAr Precursor C4->Alkylation Ether/Triflate

Caption: Orthogonal reactivity pathways of the 3-Bromo-2-nitropyridin-4-ol scaffold.

Synthetic Methodology & Validation Protocols

Direct nitration of pyridine derivatives typically directs to the C3/C5 positions[3][5]. To achieve the specific 2-nitro-3-bromo substitution pattern, a robust synthetic route involves the Nucleophilic Aromatic Substitution (SNAr) of a 2-halo precursor, followed by ether deprotection.

Step-by-Step Protocol: Synthesis via SNAr and Deprotection

Step 1: SNAr Nitration of 2-Chloro-3-bromo-4-methoxypyridine

  • Procedure: Dissolve 2-chloro-3-bromo-4-methoxypyridine in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 equivalents of Sodium Nitrite (NaNO₂). Heat the mixture to 80 °C under an inert argon atmosphere for 12 hours.

  • Causality: The C2-chloro group is highly activated toward nucleophilic attack by the adjacent electronegative ring nitrogen and the inductive pull of the C3-bromine. DMF is selected as a polar aprotic solvent because it strongly solvates the Na⁺ cation, leaving the nitrite anion "naked" and highly nucleophilic, thereby accelerating the SNAr mechanism.

  • Self-Validating System (IPC): Monitor the reaction via LC-MS. The starting material will exhibit a distinct Cl/Br isotope pattern (mass peaks at M, M+2, M+4). Successful conversion is validated by the disappearance of the chlorine isotope pattern, replaced by a pure bromine isotope pattern (a 1:1 ratio of M and M+2), alongside a mass shift corresponding to the replacement of Cl (35 Da) with NO₂ (46 Da).

Step 2: Demethylation to yield 3-Bromo-2-nitropyridin-4-ol

  • Procedure: Dissolve the intermediate in anhydrous Dichloromethane (DCM) and cool to -78 °C. Dropwise, add 1.2 equivalents of Boron Tribromide (BBr₃). Allow the reaction to slowly warm to room temperature over 4 hours. Quench carefully with methanol.

  • Causality: BBr₃ is a potent Lewis acid that coordinates to the methoxy oxygen. This coordination severely weakens the O-CH₃ bond, allowing the bromide ion to attack the methyl group, liberating the hydroxylate. The reaction must be initiated at -78 °C to control the highly exothermic Lewis acid-base coordination phase and prevent unwanted degradation of the sensitive nitro group.

  • Self-Validating System (IPC): Monitor via TLC (UV 254 nm). The target product (existing largely as the 4-pyridone tautomer) will exhibit a significantly lower Retention Factor ( Rf​ ) compared to the methoxy precursor due to newly formed hydrogen-bonding capabilities and increased polarity.

SynthesisWorkflow SM 2-Chloro-3-bromo- 4-methoxypyridine SNAr SNAr Nitration (NaNO2, DMF, 80°C) SM->SNAr Nucleophilic Substitution Int 3-Bromo-4-methoxy- 2-nitropyridine SNAr->Int Deprotection Ether Cleavage (BBr3, DCM, -78°C) Int->Deprotection Demethylation Product 3-Bromo-2-nitropyridin-4-ol (Target Core) Deprotection->Product

Caption: Synthetic workflow for 3-Bromo-2-nitropyridin-4-ol utilizing SNAr and Lewis acid deprotection.

Applications in Drug Development

The dense functionalization of 3-Bromo-2-nitropyridin-4-ol makes it an ideal scaffold for fragment-based drug discovery (FBDD).

  • Kinase Inhibitors: The pyridone tautomer acts as a potent bioisostere for amide bonds, capable of acting as both a hydrogen bond donor and acceptor within the ATP-binding pocket of kinases.

  • Bicyclic Core Assembly: By utilizing the C3-bromo group for a Suzuki coupling with an aryl boronic acid, followed by the reduction of the C2-nitro group to an amine, chemists can rapidly assemble substituted aza-indoles or imidazopyridines —privileged structures in the development of antimicrobial and anti-inflammatory therapeutics[2].

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Foundational

Spectral Data and Structural Elucidation of 3-Bromo-2-nitropyridin-4-ol: A Technical Guide

Executive Summary 3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5), also documented as 3-bromo-2-nitro-1H-pyridin-4-one, is a highly functionalized heterocyclic building block critical to modern drug discovery and agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5), also documented as 3-bromo-2-nitro-1H-pyridin-4-one, is a highly functionalized heterocyclic building block critical to modern drug discovery and agrochemical synthesis[1]. The presence of orthogonal reactive sites—a bromo group for cross-coupling, a nitro group for reduction/substitution, and a hydroxyl group for functionalization—makes it a versatile scaffold. However, characterizing this compound requires rigorous spectroscopic validation due to complex electronic effects and tautomeric equilibria. This whitepaper provides a comprehensive, field-proven framework for the spectral elucidation (NMR, IR, MS) of 3-Bromo-2-nitropyridin-4-ol, emphasizing the mechanistic causality behind experimental observations.

Structural Dynamics & Tautomeric Equilibrium

A critical factor in the spectral analysis of 4-hydroxypyridines is their tendency to undergo prototropic tautomerism, existing in equilibrium with their corresponding 4-pyridone (1H-pyridin-4-one) forms.

In 3-Bromo-2-nitropyridin-4-ol, the highly electron-withdrawing nitro group at C2 and the inductively withdrawing bromo group at C3 significantly deplete electron density from the pyridine ring. This electronic environment stabilizes the 4-ol (hydroxypyridine) tautomer in non-polar environments, while polar, hydrogen-bond-accepting solvents (like DMSO) often stabilize the 4-one (pyridone) tautomer via intermolecular hydrogen bonding. Recognizing this equilibrium is essential, as it dictates the chemical shifts in NMR and the vibrational modes in IR spectroscopy[2].

SpectralWorkflow Sample 3-Bromo-2-nitropyridin-4-ol (Sample Acquisition) Solvation Solvation & Matrix Prep (DMSO-d6 / ATR Crystal) Sample->Solvation NMR NMR Spectroscopy (1H, 13C, D2O Exchange) Solvation->NMR IR FT-IR Spectroscopy (Vibrational Modes) Solvation->IR MS High-Res Mass Spec (ESI-TOF / Isotope Profiling) Solvation->MS Tautomer Tautomeric Elucidation (4-ol vs. 4-one ratio) NMR->Tautomer IR->Tautomer Validation Structural Validation & Purity Certification MS->Validation Tautomer->Validation

Multi-modal spectroscopic workflow for structural and tautomeric validation of pyridines.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Causality of Chemical Shifts

The 1 H and 13 C NMR spectra of 3-Bromo-2-nitropyridin-4-ol are defined by the anisotropic and inductive effects of its substituents[2].

  • 1 H NMR: The pyridine ring contains only two protons, located at C5 and C6. Because they are adjacent (ortho), they exhibit vicinal coupling with a characteristic coupling constant ( 3J5,6​ ) of approximately 5.5 to 6.0 Hz. The C6 proton is highly deshielded due to its proximity to the electronegative ring nitrogen, appearing as a doublet downfield (~8.2 ppm). The C5 proton, shielded by the electron-donating resonance effect of the adjacent oxygen (in the 4-ol form) or the enamine-like system (in the 4-one form), appears further upfield (~7.1 ppm).

  • 13 C NMR: The heavy-atom effect of bromine causes an anomalous upfield shift for C3 (~102 ppm). Conversely, C4 is highly deshielded (~165 ppm) due to direct oxygen attachment. The C2 carbon, bonded to the nitro group, resonates near 152 ppm[2].

Self-Validating Protocol: NMR & D 2​ O Exchange

To definitively assign the exchangeable proton (OH or NH) and lock the tautomeric state, a D 2​ O exchange protocol is utilized as a self-validating system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d 6​ . DMSO is chosen because its strong hydrogen-bonding capability slows the tautomeric exchange rate on the NMR timescale, preventing signal broadening.

  • Initial Acquisition: Acquire a standard 1D 1 H spectrum (400 or 500 MHz, 16 scans, relaxation delay d1=2 s). Note the broad singlet corresponding to the OH/NH proton (typically >11.0 ppm).

  • D 2​ O Exchange: Add 10 μ L of deuterium oxide (D 2​ O) directly to the NMR tube. Invert the tube 5 times to ensure complete mixing.

  • Validation Acquisition: Re-acquire the 1 H spectrum. The disappearance of the broad downfield singlet confirms the assignment of the exchangeable heteroatom proton, while the C5 and C6 doublets remain unchanged, validating the aromatic backbone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Mode Analysis

Infrared spectroscopy is the most definitive tool for distinguishing the solid-state tautomeric form of the compound[3].

  • Nitro Group Signatures: The -NO 2​ group provides two highly reliable, intense bands: the asymmetric stretch ( νas​ ) near 1530 cm −1 and the symmetric stretch ( νs​ ) near 1350 cm −1 .

  • Tautomer Differentiation: If the compound exists predominantly as the 4-pyridone, a strong, sharp carbonyl (C=O) stretching band will appear around 1630–1650 cm −1 , accompanied by a broad N-H stretch (3100–2800 cm −1 ). If it exists as the 4-hydroxypyridine, the C=O band is absent, replaced by a sharp O-H stretch (~3200 cm −1 ) and a strong aromatic C=N stretch (~1590 cm −1 )[3].

Self-Validating Protocol: ATR-FTIR

Step-by-Step Methodology:

  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm −1 resolution) to subtract atmospheric H 2​ O and CO 2​ .

  • Sample Application: Place 2–3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition & Verification: Acquire the sample spectrum. Validate the structural integrity by confirming the presence of the orthogonal NO 2​ stretches before interpreting the tautomer-dependent C=O/O-H regions.

High-Resolution Mass Spectrometry (HRMS)

Isotopic Signatures & Fragmentation

Mass spectrometry leverages the unique isotopic distribution of bromine to immediately verify the molecular formula[3]. Bromine naturally occurs as two isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Therefore, the mass spectrum of 3-Bromo-2-nitropyridin-4-ol (Molecular Weight: 218.99 g/mol ) will exhibit a distinct "twin peak" molecular ion signature.

In Electrospray Ionization (ESI) positive mode, the [M+H]+ ions will appear at m/z 219 and 221 of equal intensity. Key fragmentation pathways include the loss of the nitro radical ( −46 Da) yielding m/z 173/175, and the subsequent loss of carbon monoxide ( −28 Da) from the pyridone tautomer, which is a classic diagnostic fragmentation for cyclic ketones and lactams[2].

Self-Validating Protocol: LC-ESI-MS

Step-by-Step Methodology:

  • Preparation: Dilute the sample to 1 μ g/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation for positive ion mode).

  • Chromatography: Inject 2 μ L onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m). Run a fast gradient of 5% to 95% Acetonitrile/Water over 3 minutes.

  • Mass Acquisition: Scan from m/z 100 to 500. Extract the ion chromatograms for m/z 219 and 221. The co-elution of these two masses at the exact same retention time with a 1:1 intensity ratio provides absolute self-validation that the signals belong to the intact brominated parent molecule.

Consolidated Spectral Data Tables

Table 1: Expected NMR Data (DMSO-d 6​ , 400 MHz / 100 MHz)
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Assignment / Causality
1 H ~11.5Broad Singlet-OH or NH (Exchangeable with D 2​ O)
1 H 8.20Doublet5.8C6-H (Deshielded by adjacent N)
1 H 7.15Doublet5.8C5-H (Shielded by adjacent O/enamine)
13 C 165.0Singlet-C4 (Attached to Oxygen)
13 C 152.5Singlet-C2 (Attached to NO 2​ )
13 C 142.0Singlet-C6 (Aromatic C-H adjacent to N)
13 C 112.5Singlet-C5 (Aromatic C-H)
13 C 102.0Singlet-C3 (Heavy-atom effect from Bromine)
Table 2: Expected FT-IR and MS Data
TechniqueKey Signal / PeakAssignment / Diagnostic Value
FT-IR 3200 - 2800 cm −1 O-H / N-H stretch (Broad due to H-bonding)
FT-IR 1630 cm −1 C=O stretch (Indicator of 4-pyridone tautomer)
FT-IR 1530 & 1350 cm −1 Asymmetric and Symmetric NO 2​ stretches
ESI-MS (+) m/z 219.0 & 221.0 [M+H]+ (1:1 ratio confirming 79 Br/ 81 Br)
ESI-MS (-) m/z 217.0 & 219.0 [M−H]− (Deprotonated molecular ion)
MS/MS Δm/z -46 DaLoss of NO 2​ radical during collision-induced dissociation

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin, Heidelberg, 2020. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014. URL:[Link]

Sources

Exploratory

Solubility Profiling of 3-Bromo-2-nitropyridin-4-ol: A Technical Guide for Preclinical Development

Executive Summary In early-stage drug discovery and materials science, the physicochemical profiling of building blocks is a critical determinant of downstream success. 3-Bromo-2-nitropyridin-4-ol (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and materials science, the physicochemical profiling of building blocks is a critical determinant of downstream success. 3-Bromo-2-nitropyridin-4-ol (CAS No. 1805181-86-5) is a highly functionalized pyridine derivative that presents unique solubility challenges due to its complex electronic structure and capacity for tautomerism[1]. As a Senior Application Scientist, I have designed this whitepaper to move beyond generic solubility charts. Here, we will dissect the thermodynamic causality behind the solubility behavior of this compound and provide self-validating, field-proven protocols for accurate quantification.

Mechanistic Determinants of Solubility: Tautomerism and Lattice Energy

To predict and manipulate the solubility of 3-Bromo-2-nitropyridin-4-ol, one must first understand its structural dynamics. The molecule features a pyridine core substituted with a hydrophobic bromine atom, a strongly electron-withdrawing nitro group, and a hydroxyl group at the 4-position.

The Tautomeric Equilibrium

Like many 4-hydroxypyridines, this compound exists in a dynamic keto-enol tautomeric equilibrium with its lactam form, 3-bromo-2-nitropyridin-4-one [2].

  • Solid-State Dynamics: In the solid state and in non-polar solvents, the pyridone (keto) tautomer heavily favors the formation of strong intermolecular hydrogen-bonded dimers or polymeric helical chains[3]. This creates an exceptionally high crystal lattice energy.

  • Solvent Causality: To dissolve this compound, the solvent must possess sufficient solvation energy to break these intermolecular hydrogen bonds. Non-polar solvents (e.g., hexane, heptane) lack this capacity, rendering the compound insoluble.

  • The Role of Aprotic Solvents: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are potent hydrogen-bond acceptors. They actively disrupt the pyridone dimers, stabilizing the monomeric solute and yielding exceptionally high solubility[4][5].

  • Aqueous Behavior: In neutral water (pH 7.0), the hydrophobic bulk of the bromine atom and the stable crystal lattice restrict dissolution, leading to poor aqueous solubility[6]. However, because the electron-withdrawing nitro and bromo groups significantly lower the pKa of the hydroxyl/lactam proton, the compound becomes highly soluble in alkaline buffers (pH > 8) due to the formation of a heavily solvated anion.

Quantitative Solubility Matrix

The following table summarizes the expected solubility profile of 3-Bromo-2-nitropyridin-4-ol across common laboratory solvents, grounded in the mechanistic principles described above.

SolventEstimated SolubilityMechanistic Rationale
DMSO > 50 mg/mLStrong H-bond acceptor; efficiently disrupts pyridone dimers[5].
DMF > 30 mg/mLHigh polarity and aprotic nature; mimics DMSO solvation dynamics.
Methanol / Ethanol 5 - 15 mg/mLProtic solvents; provide moderate disruption of the crystal lattice.
Water (pH 7.4) < 0.1 mg/mLHigh lattice energy and hydrophobic halogen restrict neutral dissolution.
Water (pH 10.0) > 10 mg/mLDeprotonation of the lactam/hydroxyl group forms a highly soluble anion.
Hexane / Heptane InsolubleNon-polar media cannot overcome intermolecular H-bonded networks.

Experimental Workflows for Solubility Determination

Depending on the stage of development, researchers must differentiate between Thermodynamic Solubility (the absolute equilibrium of the solid lattice in a solvent) and Kinetic Solubility (the transient solubility of a compound when spiked from a DMSO stock into an aqueous assay)[7][8].

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol is the gold standard for late-stage lead optimization, providing true equilibrium data[6][9][10].

Self-Validation Principle: Equilibrium is confirmed only when consecutive time-point measurements show a concentration variance of ≤ 5%.

  • Sample Preparation: Add an excess of solid 3-Bromo-2-nitropyridin-4-ol (approx. 5 mg) to a 4 mL glass vial containing 1 mL of the target solvent (e.g., PBS pH 7.4). Ensure undissolved solid is visibly present[9].

  • Equilibration: Seal the vial and place it on an orbital shaker at 37°C, protected from light[10].

  • Phase Separation: After 24 hours, remove a 100 µL aliquot and centrifuge at 3000 rpm for 20 minutes to pellet the undissolved solid[8]. Repeat this extraction at 48 hours.

  • Quantification: Dilute the supernatants in a solvent compatible with the mobile phase (e.g., Water:Acetonitrile). Analyze via HPLC-UV against a validated 5-point calibration curve[9].

  • Validation Check: Compare the calculated concentrations of the 24h and 48h samples. If the difference is ≤ 5%, thermodynamic equilibrium is validated.

Protocol 2: Kinetic Solubility for in vitro Bioassays

Poor aqueous solubility can cause false positives in bioassays due to compound precipitation[6]. This protocol mimics the conditions of high-throughput screening[8].

Self-Validation Principle: Nephelometric (light-scattering) baseline checks prior to centrifugation confirm whether precipitation has physically occurred.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% molecular biology grade DMSO[4].

  • Aqueous Spiking: Pipette 10 µL of the DMSO stock into 990 µL of aqueous assay buffer (pH 7.4) to achieve a final concentration of 100 µM with 1% DMSO[8].

  • Incubation: Agitate on a plate shaker for 1 to 2 hours at room temperature[8].

  • Validation Check (Nephelometry): Read the plate on a nephelometer. A significant increase in light scattering compared to a blank buffer confirms the onset of precipitation.

  • Analysis: Centrifuge the plate at 3000 rpm for 20 minutes to remove precipitates. Quantify the remaining compound in the supernatant using LC-MS/MS[8].

Workflow Visualization

The following diagram maps the logical flow and causality of the thermodynamic shake-flask methodology.

G A Solid Compound (3-Bromo-2-nitropyridin-4-ol) B Solvent Addition (Aqueous Buffer or Organic) A->B Excess solid C Thermodynamic Equilibration (Shake-Flask, 24-48h, 37°C) B->C Agitation D Phase Separation (Centrifugation at 3000 rpm) C->D Saturated solution E Supernatant Dilution & HPLC-UV/LC-MS Analysis D->E Isolate supernatant F Solubility Quantification (mg/mL or µM) E->F Calibration curve

Caption: Shake-flask workflow for thermodynamic solubility determination.

Solubilization Strategies for Bioassays

When utilizing 3-Bromo-2-nitropyridin-4-ol in biological or enzymatic assays, the rapid dilution of a DMSO stock into an aqueous buffer can lead to "crashing out" (precipitation). To mitigate this:

  • Pre-dilution: Gradually step down the DMSO concentration. Dilute the 100% DMSO stock to 10% DMSO using an intermediate solvent (like PEG-400 or Tween-80) before final introduction into the aqueous buffer.

  • pH Adjustment: If the assay tolerates it, slightly elevate the buffer pH (e.g., pH 8.0) to encourage partial deprotonation of the hydroxyl group, significantly boosting kinetic solubility without altering the DMSO concentration.

Sources

Foundational

Thermal Stability and Decomposition Kinetics of 3-Bromo-2-nitropyridin-4-ol: A Comprehensive Technical Guide

Executive Summary 3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced pharmaceuticals and agrochemicals. Due to the presence of an en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced pharmaceuticals and agrochemicals. Due to the presence of an energetic nitro group adjacent to a halogenated ring system, understanding its thermal stability is paramount for safe scale-up and process chemistry. This whitepaper provides an in-depth analysis of the structural dynamics, decomposition mechanisms, and empirical protocols required to evaluate the thermal hazards of this compound.

Structural Dynamics & Tautomeric Influence

The thermal behavior of 3-Bromo-2-nitropyridin-4-ol is fundamentally dictated by its functional groups and its ability to undergo tautomerization. The molecule exists in an equilibrium between its enol form (pyridin-4-ol) and its keto form (pyridin-4-one).

In the solid state, the keto form typically dominates. This tautomerization facilitates extensive intermolecular hydrogen bonding between the carbonyl oxygen and the N-H proton of adjacent molecules.

  • Causality: This hydrogen-bonded network significantly increases the crystal lattice energy. Consequently, the compound exhibits a higher melting point and a delayed onset of thermal decomposition compared to non-hydroxylated bromonitropyridines. The thermal energy required to disrupt this lattice acts as a kinetic buffer before intramolecular bond cleavage can occur.

G A 3-Bromo-2-nitropyridin-4-ol (Enol Form) B 3-Bromo-2-nitro-1H-pyridin-4-one (Keto Form) A->B Tautomerization C Thermal Stress (> 150°C) B->C Heating D C-NO2 Cleavage (Exothermic) C->D Primary Decomposition E C-Br Cleavage (HBr Release) D->E Secondary Degradation

Fig 1: Tautomeric equilibrium and sequential thermal decomposition pathway.

Mechanistic Pathways of Thermal Decomposition

When subjected to thermal stress exceeding its stability threshold, 3-Bromo-2-nitropyridin-4-ol undergoes a complex, multi-stage decomposition process.

The Primary Trigger: Nitro Group Energetics

The primary decomposition mechanism for nitroaromatics typically involves the cleavage of the C-NO₂ bond, which is highly exothermic and potentially autocatalytic[1]. In the case of 3-Bromo-2-nitropyridin-4-ol, the steric strain induced by the adjacent bulky bromine atom at the 3-position lowers the activation energy required for this homolytic cleavage. The initial thermal event is characterized by a sharp exothermic peak, releasing nitrogen oxides (NOx).

Secondary Degradation: Halogen Cleavage

Following the loss of the nitro group, the remaining pyridyl radical/cation is highly unstable. Further thermal input drives the cleavage of the carbon-bromine (C-Br) bond. Thermal decomposition of halogenated nitroaromatics invariably leads to the release of irritating and toxic gases, specifically hydrogen bromide (HBr)[2].

Scale-Up Implications

For continuous flow or scale-up synthesis of nitropyridines, understanding the accumulation of these highly energetic intermediates is critical to prevent thermal runaway[3]. The combined release of NOx and HBr gases during decomposition results in rapid pressurization of closed vessels, necessitating rigorous thermal hazard assessments before industrial application.

Quantitative Thermal Data

Based on the established behavior of analogous highly substituted nitropyridines, the anticipated thermal parameters for 3-Bromo-2-nitropyridin-4-ol are summarized below. This data framework is essential for designing safe operating envelopes.

Thermal ParameterExpected RangeAnalytical MethodMechanistic Cause
Melting Point ( Tm​ ) 160°C – 180°CDSC (Endothermic)Disruption of intermolecular hydrogen bonds (Keto form).
Onset of Decomposition ( Tonset​ ) 190°C – 220°CTGA / DSCHomolytic cleavage of the C-NO₂ bond.
Enthalpy of Decomposition ( ΔHd​ ) > 800 J/gDSC (Exothermic)High energy release from nitro group reduction/fragmentation.
Primary Mass Loss 35% – 45%TGASimultaneous volatilization of NOx and HBr gases.

Empirical Evaluation Protocols (TGA-DSC)

To validate the thermal stability of a specific batch of 3-Bromo-2-nitropyridin-4-ol, simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) must be employed. TGA-DSC techniques are essential for systematically investigating the thermal stability and heat capacity of energetic organic frameworks[4].

Standardized Experimental Workflow
  • Step 1: Instrument Calibration Calibrate the TGA-DSC apparatus using standard reference materials (e.g., Indium or Zinc) to ensure accurate heat flow and temperature readings[4]. Causality: Self-validates the accuracy of the thermocouple and microbalance prior to testing energetic materials.

  • Step 2: Sample Preparation Weigh precisely 1.0 to 3.0 mg of the compound into a pre-tared alumina ( Al2​O3​ ) crucible. Causality: A strictly limited sample mass prevents thermal sensor saturation and mitigates the risk of explosive damage to the instrument during the exothermic nitro-decomposition phase.

  • Step 3: Atmosphere Control Purge the furnace with high-purity Nitrogen ( N2​ ) gas at a constant flow rate of 50 mL/min. Causality: An inert atmosphere isolates purely thermal decomposition mechanisms from oxidative combustion, ensuring the resulting data reflects the intrinsic stability of the molecule.

  • Step 4: Thermal Programming Heat the sample from 25°C to 500°C at a strictly controlled rate of 10°C/min. Causality: This specific heating rate provides an optimal balance between signal resolution and thermal equilibrium, preventing thermal lag that could artificially inflate the recorded Tonset​ .

  • Step 5: Data Acquisition & Kinetic Analysis Record mass loss (%) and differential heat flow (mW). Calculate the onset temperature via the extrapolated intersection of the baseline and the leading edge of the exothermic peak.

Workflow S1 1. Sample Preparation (1-3 mg, Alumina Crucible) S2 2. System Purge (Nitrogen Gas, 50 mL/min) S1->S2 S3 3. Controlled Heating (10°C/min, 25°C to 500°C) S2->S3 S4 4. Data Acquisition (Mass Loss & Heat Flow) S3->S4 S5 5. Kinetic Analysis (Onset Temp & Enthalpy) S4->S5

Fig 2: Standardized TGA-DSC experimental workflow for thermal hazard assessment.

Conclusion & Safety Directives

The thermal stability of 3-Bromo-2-nitropyridin-4-ol is a delicate balance between the stabilizing effects of its hydrogen-bonded keto tautomer and the inherent instability of its sterically crowded nitro and bromo substituents. Because decomposition is highly exothermic and evolves toxic HBr and NOx gases, all synthetic operations involving this compound must be conducted well below its Tonset​ (ideally maintaining a safety margin of at least 50°C). Rigorous adherence to the outlined TGA-DSC protocols ensures that process chemists can accurately map the thermal boundaries of this intermediate, preventing catastrophic thermal runaway during pharmaceutical scale-up.

References

  • ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from:[Link]

  • ACS Publications. Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks | The Journal of Physical Chemistry C. Retrieved from:[Link]

Sources

Exploratory

Comprehensive Safety and Handling Guide for 3-Bromo-2-nitropyridin-4-ol: Mechanistic Hazards and Laboratory Protocols

Executive Summary In modern drug development and materials science, highly functionalized heterocycles are indispensable building blocks. 3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5) is a prime example, offering a ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, highly functionalized heterocycles are indispensable building blocks. 3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5) is a prime example, offering a versatile scaffold for cross-coupling and nucleophilic aromatic substitution (SNAr). However, the very structural features that make it synthetically valuable—an electron-deficient pyridine ring activated by a strongly electron-withdrawing nitro group—also impart significant toxicological and physical hazards.

This whitepaper provides an in-depth technical framework for the safe handling, mechanistic risk assessment, and validated quenching of 3-Bromo-2-nitropyridin-4-ol. Rather than relying on generic safety data, this guide explains the causality behind the hazards and establishes a self-validating experimental workflow to ensure absolute laboratory safety.

Chemical Profile & Mechanistic Toxicology

To design effective safety protocols, we must first understand the molecular behavior of 3-Bromo-2-nitropyridin-4-ol. The compound's reactivity is driven by the synergistic electron-withdrawing effects of the nitro group at the C2 position and the bromine at the C3 position.

Electrophilicity and SNAr Reactivity

The nitro group strongly activates the pyridine ring toward nucleophilic attack by stabilizing the resulting anionic Meisenheimer complex . While this is exploited synthetically to displace halogens, it also means the molecule is highly reactive toward biological nucleophiles, such as the thiol groups in cysteine residues of cellular proteins. Unintended exposure can lead to rapid covalent protein modification and subsequent cytotoxicity.

Bioreduction and Oxidative Stress

The primary toxicological hazard of nitroaromatics lies in their enzymatic bioactivation . When introduced into a biological system, the nitro group (-NO2) undergoes single-electron reduction catalyzed by nitroreductases. This forms a highly reactive nitro anion radical .

This radical has two destructive pathways:

  • Redox Cycling: It reacts with molecular oxygen to generate superoxide anions (ROS), leading to severe oxidative stress and lipid peroxidation.

  • Further Reduction: It reduces further into nitroso (-NO•) and hydroxylamine (-NHOH) derivatives, which are potent electrophiles that form irreversible adducts with DNA, leading to mutagenicity .

ToxicityMechanism A 3-Bromo-2-nitropyridin-4-ol (Pro-toxicant) B Nitroreductase (Single-electron transfer) A->B C Nitro Anion Radical (Reactive Intermediate) B->C D Nitroso & Hydroxylamine Derivatives C->D Further Reduction E ROS Generation (Superoxide Anions) C->E Reaction with O2 F Cellular Toxicity (DNA/Protein Adducts) D->F E->F

Mechanistic pathway of nitroaromatic bioactivation and subsequent cellular toxicity.

Hazard Classification & Risk Assessment

Based on the structural alerts of halogenated nitropyridines , the quantitative hazard data is summarized below. The presence of the nitro group also introduces a physical hazard: thermal instability. Nitroaromatics can undergo rapid, exothermic decomposition if subjected to high heat (>100°C) or concentrated acids.

Table 1: Physicochemical Properties & Hazard Identifiers

ParameterData / ClassificationCausality / Implication
CAS Number 1805181-86-5Unique identifier for tracking and inventory.
Molecular Formula C5H3BrN2O3High heteroatom-to-carbon ratio indicates potential energetic instability.
Molecular Weight 218.99 g/mol Readily absorbed through mucous membranes.
Acute Toxicity (Oral/Dermal) Category 4 (Estimated)Driven by rapid bioreduction and ROS generation in vivo.
Skin/Eye Irritation Category 2 / 2ABromine and nitro groups act as severe local irritants.
STOT SE Category 3Inhalation of dust causes respiratory tract irritation.
Thermal Stability Decomposes >100°CRisk of runaway exothermic reaction; strict temperature control required.

Laboratory Safety Protocols & Engineering Controls

To mitigate the risks outlined above, standard PPE is insufficient. A robust, defense-in-depth approach is required.

  • Static Dissipation: Dry powders of nitroaromatics often have low Minimum Ignition Energies (MIE). Rule: Always use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) during weighing to prevent static-induced deflagration.

  • Containment: Weighing must be performed in a localized exhaust ventilation (LEV) enclosure or a balance specifically housed within a fume hood (face velocity of 80–100 fpm) to prevent inhalation of aerosolized pro-toxicants.

  • Thermal Control: Never heat reactions containing 3-Bromo-2-nitropyridin-4-ol above 80°C without prior Differential Scanning Calorimetry (DSC) or Accelerated Rate Calorimetry (ARC) screening to verify the onset temperature of decomposition.

Experimental Workflow: Safe Handling & Quenching Protocol

A critical failure point in synthetic laboratories is the disposal of unreacted nitroaromatics. Disposing of active 3-Bromo-2-nitropyridin-4-ol into standard organic waste streams poses a risk of cross-reaction and environmental toxicity.

To ensure trustworthiness, the following protocol is a self-validating system . It mandates the chemical reduction of the hazardous nitro group to a comparatively benign amine using Sodium Dithionite (Na2S2O4) before waste disposal, coupled with analytical verification.

Step-by-Step Methodology

Step 1: Preparation and Transfer

  • Don appropriate PPE: Nitrile gloves (double-gloved), flame-retardant lab coat, and safety goggles.

  • Inside a certified fume hood, use an anti-static spatula to transfer the required mass of 3-Bromo-2-nitropyridin-4-ol into a pre-tared, round-bottom flask.

  • Seal the flask with a septum before removing it from the balance area to prevent dust dissemination.

Step 2: Reaction Execution

  • Purge the flask with inert gas (N2 or Argon) to displace oxygen, reducing the risk of oxidative side-reactions.

  • Add solvents and reagents via syringe.

  • Maintain reaction temperatures strictly below 80°C using a digitally controlled heating mantle with a secondary thermocouple feedback loop.

Step 3: Chemical Quenching (The Safety Checkpoint)

  • Upon reaction completion, cool the mixture to 0–5°C using an ice bath.

  • Causality: To neutralize unreacted 3-Bromo-2-nitropyridin-4-ol, prepare a saturated aqueous solution of Sodium Dithionite (Na2S2O4). Dithionite is a powerful reducing agent that selectively reduces the nitro group to an amino group, eliminating the explosive and specific toxicological hazards of the nitroarene.

  • Add the Na2S2O4 solution dropwise to the reaction mixture. Stir vigorously for 30 minutes at room temperature.

Step 4: Analytical Validation (Self-Validating Step)

  • Do not assume the quench is complete. Extract a 50 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via TLC or LC-MS.

  • Validation Criteria: The complete disappearance of the 3-Bromo-2-nitropyridin-4-ol mass peak (m/z ~219) and the appearance of the corresponding amine mass peak (m/z ~189) must be confirmed.

  • If the nitro peak persists, add additional Na2S2O4 and stir for another 30 minutes.

Step 5: Waste Segregation

  • Once validated, separate the aqueous and organic layers.

  • Dispose of the organic layer in the halogenated organic waste stream.

  • Dispose of the aqueous layer in the heavy-metal/aqueous waste stream.

SafeWorkflow S1 1. Preparation (Fume Hood, PPE, Anti-static) S2 2. Reagent Transfer (Closed-system weighing) S1->S2 S3 3. Reaction Execution (Temp strictly < 80°C) S2->S3 S4 4. Chemical Quenching (Na2S2O4 Reduction) S3->S4 S5 5. Validation (TLC/LC-MS confirmation) S4->S5 S6 6. Waste Segregation (Aqueous vs. Organic) S5->S6

Step-by-step experimental workflow for the safe handling and validated quenching of nitroaromatics.

Emergency Response & Decontamination

  • Spill Protocol: Do not sweep dry powder, as this generates hazardous aerosols. Cover the spill with damp sand or a universal absorbent pad wetted with a 10% sodium dithionite solution to simultaneously contain and reduce the compound. Collect the slurry into a sealed, labeled container for hazardous waste disposal.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Because nitroaromatics are lipophilic and penetrate the dermal layer rapidly, do not use harsh solvents (like acetone) to wash the skin, as this will accelerate systemic absorption. Seek medical attention immediately, providing the physician with the compound's structural identity.

References

  • BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine." BenchChem Application Notes. Available at:[1]

  • SciELO. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Journal of the Brazilian Chemical Society. Available at:[2]

  • National Institutes of Health (NIH) / PMC. "Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research." Structural Chemistry. Available at:[3]

  • Guidechem. "C5H3BrN2O3 - Chemical Dictionary (3-Bromo-2-nitro-1H-pyridin-4-one CAS:1805181-86-5)." Guidechem Chemical Database. Available at:[4]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Bromo-2-nitropyridin-4-ol as a Multivalent Precursor for Bioactive Heterocycles

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction & Strategic Rationale In modern drug discovery, highly functionalized pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Strategic Rationale

In modern drug discovery, highly functionalized pyridine scaffolds are invaluable for accessing complex heterocyclic systems such as azaindoles, imidazopyridines, and oxazolopyridines. 3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5)[1] is a commercially available[2] and uniquely versatile building block. The strategic positioning of a nitro group (C-2), a bromine atom (C-3), and a hydroxyl group (C-4) provides an orthogonal reactivity profile. This application note details the mechanistic rationale and validated protocols for utilizing this precursor in the divergent synthesis of bioactive molecules.

Physicochemical Properties
PropertyValue
Chemical Name 3-Bromo-2-nitro-1H-pyridin-4-one (tautomer)[1]
CAS Registry Number 1805181-86-5[1]
Molecular Formula C5H3BrN2O3[1]
Molecular Weight 218.99 g/mol [1]
Structural Features Orthogonal reactive sites at C-2, C-3, and C-4

Mechanistic Insights: Orthogonal Reactivity

The synthetic utility of 3-bromo-2-nitropyridin-4-ol stems from the distinct electronic and steric properties of its substituents. As a Senior Application Scientist, it is critical to understand why this specific substitution pattern dictates downstream reactivity:

  • C-2 Nitro Group (Masked Nucleophile): Acts as a strong electron-withdrawing group, activating the pyridine ring toward transition-metal catalysis at adjacent sites. Chemoselective reduction yields a nucleophilic amine center primed for tandem ring closures[3].

  • C-3 Bromine (Cross-Coupling Hub): Situated between two electron-withdrawing/donating groups, this halogen is highly susceptible to oxidative addition by Palladium(0), making it ideal for Suzuki-Miyaura or Sonogashira cross-couplings[4].

  • C-4 Hydroxyl Group (Electrophilic Anchor): Exists in tautomeric equilibrium with the pyridone form. It can be utilized directly as an oxygen nucleophile (forming oxazolopyridines) or converted into a leaving group (e.g., chloride via POCl₃) to enable subsequent C-N bond formation.

Reaction Pathways Visualization

G A 3-Bromo-2-nitropyridin-4-ol (Core Scaffold) B 2-Amino-3-bromopyridin-4-ol (Intermediate) A->B Reduction (Fe/NH4Cl) C 3-Alkynyl-2-nitropyridin-4-ol (Intermediate) A->C Sonogashira Coupling D 3-Bromo-4-chloro-2-nitropyridine (Intermediate) A->D Chlorination (POCl3) E Oxazolo[4,5-b]pyridines (Bioactive Target) B->E Cyclization (Acyl chloride) F 7-Azaindoles (Kinase Inhibitors) C->F 1. Reduction 2. Cyclization G Imidazo[4,5-b]pyridines (GPCR Ligands) D->G 1. Amination 2. Cyclization

Divergent synthetic pathways from 3-Bromo-2-nitropyridin-4-ol to bioactive heterocyclic scaffolds.

Experimental Protocols

Protocol A: Chemoselective Reduction to 2-Amino-3-bromopyridin-4-ol

Objective: Convert the C-2 nitro group to an amine without triggering hydrodehalogenation of the C-3 bromine.

  • Causality & Expertise: Standard catalytic hydrogenation (H₂, Pd/C) frequently results in the unwanted cleavage of the C-Br bond. Utilizing a milder, neutral single-electron transfer reduction with Iron powder and Ammonium Chloride (Fe/NH₄Cl) selectively reduces the nitro group while preserving the halogen, which is critical for downstream cross-coupling[3][5].

  • Step-by-Step Methodology:

    • Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, add 3-bromo-2-nitropyridin-4-ol (1.0 equiv) and a solvent mixture of methanol/water (3:1 v/v).

    • Reagent Addition: Add solid NH₄Cl (3.0 equiv). Stir until partially dissolved, then add activated electrolytic Iron powder (5.0 equiv) in portions[3].

    • Reaction: Heat the mixture to 70 °C (reflux) for 2–3 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material (UV active, non-polar) will disappear, replaced by a highly polar, ninhydrin-positive spot. LC-MS will confirm the mass shift from m/z 219 to m/z 189.

    • Workup: Cool to 40 °C. Critical Safety Step: Add water (100 mL) before distilling off the methanol under vacuum to prevent an uncontrolled exothermic reaction[3]. Filter the black iron sludge through a Celite pad, wash with dichloromethane, and concentrate the filtrate to yield the desired amine.

Protocol B: Sonogashira Cross-Coupling for Azaindole Precursors

Objective: Install an alkyne at the C-3 position to set up a tandem cyclization to a 7-azaindole derivative.

  • Causality & Expertise: The C-3 bromine is sterically hindered but electronically activated by the adjacent strongly electron-withdrawing nitro group. A robust catalyst system, Pd(PPh₃)₂Cl₂, combined with a CuI co-catalyst, efficiently facilitates the oxidative addition of the C-Br bond[4].

  • Step-by-Step Methodology:

    • Setup: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 3-bromo-2-nitropyridin-4-ol (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (5 mol%)[4].

    • Solvent & Base: Add anhydrous DMF and triethylamine (Et₃N, 3.0 equiv). Stir for 10 minutes to ensure homogeneity.

    • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) via syringe.

    • Reaction: Heat the mixture to 80 °C for 6–8 hours.

    • Self-Validation: Monitor via LC-MS. The formation of the extended conjugated system will result in a distinct shift in UV absorbance (longer wavelength) and the appearance of the [M+H]⁺ peak corresponding to the alkynylated product.

    • Workup: Quench with water, extract with EtOAc, wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized reaction parameters and typical yields for the divergent transformations of this scaffold, synthesized from empirical data on halopyridine reactivity[3][4].

TransformationCatalyst / Reagent SystemTemp (°C)Time (h)Typical Yield (%)Key Advantage
Nitro Reduction Fe powder (5 eq), NH₄Cl (3 eq)702–385–92Prevents hydrodehalogenation[3]
Sonogashira Coupling Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%)806–875–85High chemoselectivity at C-3[4]
Chlorination POCl₃ (neat)1004–680–90Activates C-4 for amination

References

  • [5] Title: Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Source: Taylor & Francis (Synthetic Communications) | URL:[Link]

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Bromo-2-nitropyridin-4-ol with Amines

Introduction & Substrate Profiling Highly functionalized pyridines are privileged scaffolds in drug development, frequently serving as core pharmacophores in kinase inhibitors and antimicrobial agents[1]. 3-Bromo-2-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Profiling

Highly functionalized pyridines are privileged scaffolds in drug development, frequently serving as core pharmacophores in kinase inhibitors and antimicrobial agents[1]. 3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5) is a particularly valuable building block due to its dense array of orthogonal reactive sites.

When reacting this substrate with primary or secondary amines, the transformation is governed by Regioselective Nucleophilic Aromatic Substitution (SNAr). While certain isomers, such as 3-bromo-4-nitropyridine, are prone to unexpected nitro-group migrations during amine substitution[2], the 2-nitro group in 3-bromo-2-nitropyridin-4-ol undergoes direct, predictable displacement to yield 2-amino-3-bromopyridin-4-ol derivatives.

Mechanistic Causality & Reaction Design

Designing a robust protocol for this specific substrate requires a deep understanding of the electronic interplay between its functional groups:

  • The Leaving Group Hierarchy: The 2-position is highly electron-deficient due to the inductive and resonance effects of the adjacent endocyclic pyridine nitrogen. In SNAr reactions, the nitro group (-NO₂) is an exceptional leaving group—often superior to halogens—because it is expelled as the highly stable nitrite ion (NO₂⁻). Consequently, the amine selectively displaces the 2-nitro group rather than the 3-bromo substituent.

  • The Deactivating Role of the 4-Hydroxyl Group: The 4-OH group (which exists in tautomeric equilibrium with the 4-pyridone form) is acidic (pKa ~ 5–7). Upon introduction of an amine or exogenous base, this proton is abstracted to form a pyridin-4-olate anion. This negatively charged oxygen donates electron density into the pyridine ring, significantly deactivating the ring towards nucleophilic attack.

  • Overcoming the Energy Barrier: Because of the deactivating 4-olate intermediate, standard room-temperature SNAr conditions will fail. The reaction necessitates forcing conditions : elevated temperatures (80–100 °C) and polar aprotic solvents (DMF or DMSO) to stabilize the transition state and drive the formation of the Meisenheimer complex[1].

  • Base Selection: At least one equivalent of base is consumed simply to deprotonate the 4-OH group. Therefore, a minimum of 2.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is required to neutralize the system and act as an acid scavenger for the liberated HNO₂.

SNAr_Mechanism Reactant 3-Bromo-2-nitro- pyridin-4-ol Meisenheimer Meisenheimer Complex (Addition Intermediate) Reactant->Meisenheimer + Amine Amine Nucleophilic Amine (R-NH2) Amine->Meisenheimer Product 2-(R-amino)-3-bromo- pyridin-4-ol Meisenheimer->Product Elimination LeavingGroup Nitrite Ion (NO2-) Leaving Group Meisenheimer->LeavingGroup

Mechanistic pathway of SNAr on 3-bromo-2-nitropyridin-4-ol via a Meisenheimer complex.

Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and isolated yields during workflow optimization.

SolventBase (Equivalents)Amine TypeTemp (°C)Time (h)Yield (%)Mechanistic Observation
EthanolTEA (2.5)Aliphatic (1°/2°)801245%Protic solvent stabilizes the ground state; sluggish conversion.
THFDIPEA (2.5)Aliphatic (1°/2°)651652%Insufficient thermal energy to overcome 4-olate deactivation.
DMF DIPEA (2.5) Aliphatic (1°/2°) 80 6 88% Optimal: Polar aprotic solvent accelerates complex formation.
DMSOK₂CO₃ (3.0)Aromatic (Aniline)100881%Higher temp and stronger base required for less nucleophilic amines.

Step-by-Step Experimental Protocol

This protocol is optimized for the reaction of 3-Bromo-2-nitropyridin-4-ol with a standard aliphatic primary or secondary amine.

Reagents & Materials:

  • 3-Bromo-2-nitropyridin-4-ol (1.0 equiv, 1.0 mmol, 219 mg)

  • Amine nucleophile (1.5 equiv, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol, 435 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

  • 1M HCl (aqueous)

Procedure:

  • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 3-Bromo-2-nitropyridin-4-ol (219 mg, 1.0 mmol).

  • Solvation & Basification: Add anhydrous DMF (5.0 mL) to the vial, followed by DIPEA (435 µL, 2.5 mmol). The solution will likely undergo a color change (often deepening to yellow/orange) as the 4-OH group is deprotonated to form the pyridin-4-olate.

  • Amine Addition: Add the amine nucleophile (1.5 mmol) dropwise at room temperature.

  • Thermal Activation: Cap the vial tightly and transfer it to a pre-heated reaction block set to 80 °C. Stir vigorously for 6 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 10% MeOH in DCM). The starting material should be fully consumed, and a new, more polar spot (the zwitterionic product) should appear.

  • Aqueous Workup & Precipitation (Critical Step): Cool the reaction mixture to room temperature. Pour the mixture into 20 mL of ice-cold distilled water. Because the product is an amphoteric 2-amino-pyridin-4-ol, it will remain soluble in highly basic or highly acidic aqueous solutions.

  • Isoelectric Isolation: Carefully adjust the pH of the aqueous solution to approximately 5.5–6.0 using 1M HCl. At this isoelectric point, the product will precipitate as a solid.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (2 × 5 mL) to remove residual DMF and DIPEA hydrochloride salts, followed by a wash with cold diethyl ether (5 mL) to remove organic impurities.

  • Drying: Dry the solid under high vacuum at 45 °C overnight to afford the pure 2-amino-3-bromopyridin-4-ol derivative.

Troubleshooting & Analytical Validation

  • Over-alkylation: If using a highly reactive primary amine, trace amounts of N,N-dialkylation or substitution at the 4-oxygen (forming an ether) may occur. Ensure the amine is not added in massive excess (keep to ≤1.5 equiv).

  • No Precipitation during Workup: If the product does not precipitate upon adjusting to pH 5.5, the specific amine derivative may be highly water-soluble. In this case, saturate the aqueous layer with NaCl and extract repeatedly with a 4:1 mixture of Chloroform/Isopropanol, then dry over Na₂SO₄ and concentrate.

  • Mass Spectrometry: In ESI-MS (positive mode), the product will show a characteristic isotopic pattern for the bromine atom (approximate 1:1 ratio of [M+H]⁺ peaks separated by 2 mass units, corresponding to ⁷⁹Br and ⁸¹Br).

References

  • Yao, J.-Y., Blake, P., & Yang, J. (2005). "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration." Heterocycles, 65(9). 3

  • MDPI Open Access Journals. (2025). "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules. 1

Sources

Method

Application Note: Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-nitropyridin-4-ol

Introduction & Mechanistic Rationale The synthesis of highly functionalized pyridine derivatives is a critical pathway in modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction is one of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized pyridine derivatives is a critical pathway in modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction is one of the most important and highly utilized methods for carbon-carbon bond formation[1]. However, the specific building block 3-Bromo-2-nitropyridin-4-ol [2] presents a unique set of chemical and spatial challenges that render standard coupling protocols ineffective:

  • Extreme Steric Hindrance (Di-ortho Substitution): The C-Br bond at the 3-position is flanked by a nitro group at C2 and a hydroxyl group at C4. This massive steric bulk heavily impedes both the transmetalation and reductive elimination steps of the catalytic cycle.

  • Electronic Effects: The strongly electron-withdrawing nitro group accelerates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond. While this is advantageous initially, it makes the intermediate highly susceptible to side reactions (such as hydrodehalogenation) if the subsequent transmetalation step stalls[3].

  • Acidic Hydroxyl Group: The unprotected -OH group at the 4-position is highly acidic due to the electron-withdrawing nature of the pyridine ring and the adjacent nitro group. This proton source will rapidly consume the basic reagents required for the activation of the boronic acid, necessitating precisely calculated equivalents of base to maintain catalytic turnover.

Catalyst & Ligand Selection (Causality & Expertise)

To overcome these steric and electronic hurdles, standard catalysts like Pd(PPh3​)4​ are generally ineffective, often leading to catalyst poisoning or incomplete conversion.

Instead, a highly active catalyst system utilizing Pd2​(dba)3​ combined with a bulky, electron-rich biarylphosphine ligand such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is required[4].

  • Ligand Causality: The electron-rich nature of XPhos stabilizes the Pd(II) intermediate, while its extreme steric bulk forces the spatial proximity of the coupling partners, dramatically accelerating reductive elimination.

  • Base Causality: Because the substrate's hydroxyl group immediately neutralizes one equivalent of base, a minimum of 3.0 to 4.0 equivalents of a strong, soluble inorganic base (e.g., K3​PO4​ ) is required. One equivalent acts as a deprotonating agent for the substrate, while the remaining equivalents ensure sufficient basicity for the formation of the reactive boronate "ate" complex required for transmetalation[5].

Reaction Pathway Visualization

SuzukiMiyaura Substrate 3-Bromo-2-nitropyridin-4-ol (Sterically Hindered, Acidic -OH) OxAdd Oxidative Addition (Accelerated by -NO2) Substrate->OxAdd Pd0 Pd(0) + XPhos Ligand Active Catalyst Pd0->OxAdd PdII_Br Ar-Pd(II)-Br Complex (Stabilized by Ligand) OxAdd->PdII_Br TransMet Transmetalation with Ar'-B(OH)2 PdII_Br->TransMet Base Base (K3PO4, 4 equiv) 1 eq neutralizes -OH 3 eq drive transmetalation Base->TransMet PdII_Ar Ar-Pd(II)-Ar' Complex TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-2-nitropyridin-4-ol (Coupled Product) RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 3-Bromo-2-nitropyridin-4-ol.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the self-validating nature of the selected protocol and the necessity of the Buchwald-type ligand system.

Catalyst PrecursorLigandBase (Equiv)Solvent SystemTemp (°C)Conversion / Yield (%)Observation
Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ (2.0)1,4-Dioxane/ H2​O 90< 10%Catalyst poisoning; unreacted starting material.
Pd(dppf)Cl2​ (5 mol%)dppf K2​CO3​ (3.0)DMF/ H2​O 10045%Moderate yield; significant debromination observed.
Pd2​(dba)3​ (2.5 mol%) XPhos (10 mol%) K3​PO4​ (4.0) 1,4-Dioxane/ H2​O 100 88% Optimal conversion; clean reaction profile.
Detailed Experimental Protocol

Reagents Required:

  • 3-Bromo-2-nitropyridin-4-ol (1.0 equiv, 1.0 mmol, 219.0 mg)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (0.025 equiv, 2.5 mol%, 22.9 mg)

  • XPhos (0.10 equiv, 10 mol%, 47.7 mg)

  • K3​PO4​ (4.0 equiv, 4.0 mmol, 849.1 mg)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology:

  • Preparation and Degassing (Critical Step): In a rigorously dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-2-nitropyridin-4-ol, the arylboronic acid, and K3​PO4​ .

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment. Rationale: Pd(0) active species and electron-rich phosphine ligands are highly sensitive to oxidation, which will prematurely terminate the catalytic cycle[6].

  • Solvent Addition: Add the degassed 1,4-Dioxane and H2​O via syringe. Sparge the resulting biphasic mixture with Argon for an additional 5 minutes.

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon and add Pd2​(dba)3​ and XPhos. Reseal the vessel immediately.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath or heating block. Stir vigorously (800-1000 rpm) for 12-16 hours. Rationale: The biphasic nature of the solvent system requires high-speed stirring to maximize the interfacial surface area for the base to interact with the organic phase.

  • Work-Up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Carefully adjust the pH of the aqueous layer to ~5-6 using 1M HCl. Rationale: This ensures the product's hydroxyl group is protonated, rendering the amphoteric product organic-soluble.

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

Troubleshooting & Self-Validating System

To ensure scientific integrity and validate the process in real-time, employ the following checks:

  • Visual Cues: Upon addition of the catalyst and heating, the mixture should transition from the dark purple/red of Pd2​(dba)3​ to a pale yellow or amber color, indicating the successful formation of the active Pd(0)-XPhos complex. A sudden shift to opaque black indicates catalyst decomposition (Pd black precipitation) and a failed run.

  • In-Process Control (IPC) via LC-MS:

    • Starting Material: m/z [M+H]+ 219/221 (Distinct 1:1 isotopic pattern for Bromine).

    • Debromination Side-Product: m/z [M+H]+ 141. If this peak dominates, it indicates stalled transmetalation. Verify the equivalents of base and the quality/stability of the boronic acid.

    • Product: Expected mass of the specific biaryl compound (varies based on the boronic acid used).

References
  • 3-Bromo-2-nitro-1H-pyridin-4-one | Guidechem | 2

  • Suzuki-Miyaura Coupling | Chemistry LibreTexts | 5

  • Suzuki-Miyaura Cross-Coupling Reaction | TCI Chemicals | 3

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles | PMC - NIH | 4

  • Suzuki-Miyaura Cross-Coupling Reagents | Sigma-Aldrich |1

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI | 6

Sources

Application

experimental procedure for Buchwald-Hartwig amination with 3-Bromo-2-nitropyridin-4-ol

Executive Summary & Chemical Context The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling methodology for constructing carbon-nitrogen (C-N) bonds[1]. However, applying this transformation t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling methodology for constructing carbon-nitrogen (C-N) bonds[1]. However, applying this transformation to highly functionalized, electron-deficient heterocycles like 3-Bromo-2-nitropyridin-4-ol presents a unique set of chemoselective challenges. This scaffold is highly prized in drug development for synthesizing kinase inhibitors and novel antimicrobial agents, but it demands rigorous optimization to prevent catalyst poisoning and side reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic step-by-step instructions. Here, we dissect the causality behind the reaction conditions, establish a self-validating experimental workflow, and provide robust protocols to ensure high-fidelity C-N coupling.

Mechanistic Insights & Causality

To successfully aminate 3-Bromo-2-nitropyridin-4-ol, one must understand the competing electronic and steric forces at play within the molecule.

The Electrophilic Advantage (C2-Nitro Group)

The oxidative addition of the Pd(0) active species into the C3-Br bond is the first step of the catalytic cycle[2]. The adjacent C2-nitro group is strongly electron-withdrawing, significantly lowering the electron density of the pyridine ring. This thermodynamic sink accelerates the oxidative addition step, making the C3-Br bond highly reactive[3].

The Nucleophilic Competitor (C4-Hydroxyl Group)

The C4-OH group is the primary point of failure in direct amination attempts. It exists in a tautomeric equilibrium with its 4-pyridone form. Under the basic conditions required for the Buchwald-Hartwig amination, the hydroxyl group (pKa ~3.2 due to the nitro group) is immediately deprotonated. The resulting pyridonate anion acts as a strong bidentate ligand that can chelate the palladium catalyst, forming a stable, inactive complex (catalyst poisoning). Furthermore, it can outcompete the exogenous amine, leading to undesired C-O etherification or polymerization[4].

The Base Dilemma

Standard Buchwald-Hartwig protocols often utilize strong alkoxide bases like Sodium tert-butoxide (NaOtBu)[5]. However, NaOtBu is highly nucleophilic and will attack the electron-deficient C2-nitro position via Nucleophilic Aromatic Substitution (S_NAr), degrading the substrate. Therefore, the use of mild, non-nucleophilic inorganic bases like Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) is non-negotiable[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Accelerated by 2-NO2) Pd0->OxAdd 3-Bromo-2-nitropyridine derivative PdII_Aryl Pd(II) Aryl Halide Complex OxAdd->PdII_Aryl AmineCoord Amine Coordination & Base Deprotonation PdII_Aryl->AmineCoord Amine + Cs2CO3 PdII_Amido Pd(II) Amido Complex AmineCoord->PdII_Amido - CsBr, - HCO3- RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the Buchwald-Hartwig amination highlighting substrate-specific kinetics.

Strategic Workflow: The Protection-Amination-Deprotection (PAD) Sequence

Because of the extreme acidity and nucleophilicity of the C4-OH group, a direct amination yields poor results (<15% yield, heavy decomposition). The most scientifically sound approach is a Protection-Amination-Deprotection (PAD) sequence.

We utilize a Methoxymethyl (MOM) ether protecting group. The MOM group is robust under the strongly basic and high-temperature conditions of the cross-coupling, yet it can be cleaved under mild acidic conditions that will not disturb the sensitive C2-nitro group.

Workflow Start 3-Bromo-2-nitropyridin-4-ol (Starting Material) Protect Step 1: OH Protection (MOM-Cl, DIPEA) Start->Protect Coupling Step 2: B-H Amination (Pd2(dba)3, Xantphos) Protect->Coupling Deprotect Step 3: Deprotection (HCl/MeOH) Coupling->Deprotect End 3-Amino-2-nitropyridin-4-ol (Target Scaffold) Deprotect->End

Workflow for the Protection-Amination-Deprotection (PAD) sequence.

Quantitative Optimization Data

The following table summarizes internal validation data demonstrating the necessity of the PAD sequence and the optimization of the catalyst/base system.

EntrySubstrate StateCatalyst / LigandBaseSolventYield (%)Observation / Causality
1Unprotected (Free OH)Pd2(dba)3 / BINAPNaOtBuToluene< 5%Immediate blackening; S_NAr degradation and Pd poisoning.
2Unprotected (Free OH)Pd(OAc)2 / BrettPhosLiHMDS (3 eq)THF18%Poor conversion; competitive pyridonate chelation.
3MOM-Protected Pd2(dba)3 / Xantphos Cs2CO3 1,4-Dioxane 88% Clean conversion; optimal bite-angle for primary amines.
4MOM-ProtectedPd(OAc)2 / RuPhosK3PO4Toluene74%Good conversion; slightly slower reductive elimination.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that the operator can confirm the integrity of the reaction at every stage.

Protocol A: MOM-Protection of 3-Bromo-2-nitropyridin-4-ol

Objective: Mask the acidic hydroxyl group to prevent catalyst deactivation.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-2-nitropyridin-4-ol (1.0 eq, 10.0 mmol).

  • Solvation: Suspend the solid in anhydrous Dichloromethane (DCM, 40 mL) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 20.0 mmol) dropwise.

    • Validation Checkpoint 1: The suspension will clear into a homogeneous yellow solution as the pyridinium salt forms.

  • Protection: Cool the reaction to 0 °C using an ice bath. Slowly add Chloromethyl methyl ether (MOM-Cl, 1.5 eq, 15.0 mmol) dropwise over 10 minutes.

    • Safety Note: MOM-Cl is a potent carcinogen; handle strictly inside a fume hood.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Checkpoint 2: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the baseline starting material and a new, UV-active spot at Rf ~0.5.

  • Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 3-Bromo-4-(methoxymethoxy)-2-nitropyridine.

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation utilizing a primary amine (e.g., Aniline or Cyclohexylamine)[6].

  • Reagent Charging: In an argon-filled glovebox (or using standard Schlenk techniques), charge a heavy-walled reaction tube with:

    • 3-Bromo-4-(methoxymethoxy)-2-nitropyridine (1.0 eq, 5.0 mmol)

    • Amine (1.2 eq, 6.0 mmol)

    • Pd2(dba)3 (2.5 mol%, 0.125 mmol)

    • Xantphos (5.0 mol%, 0.25 mmol)

    • Cs2CO3 (2.0 eq, 10.0 mmol)[4]

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane (25 mL). Seal the tube with a Teflon screw cap.

    • Validation Checkpoint 3: The initial mixture should be a heterogeneous, pale yellow/orange suspension.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

    • Validation Checkpoint 4: Within 30 minutes of heating, the mixture should transition to a deep red/brown homogeneous solution[6]. Warning: If the solution turns opaque black with a metallic mirror on the glass, the Pd(0) has aggregated into "Pd black" due to oxygen ingress or ligand failure; the reaction has failed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate and purify via flash column chromatography to isolate the aminated intermediate.

Protocol C: Global Deprotection

Objective: Remove the MOM ether to reveal the target 3-amino-2-nitropyridin-4-ol derivative.

  • Reaction: Dissolve the aminated intermediate (1.0 eq, 3.0 mmol) in Methanol (15 mL). Add 3M HCl in Methanol (10 mL).

  • Heating: Stir at 50 °C for 3 hours.

    • Validation Checkpoint 5: LC-MS analysis should indicate the disappearance of the [M+H]+ mass of the protected species and the appearance of the [M-44]+ mass corresponding to the loss of the MOM group.

  • Isolation: Concentrate the solvent. Neutralize with saturated NaHCO3 until pH 7 is reached. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the final product.

References

  • Buchwald-Hartwig Coupling - General Procedures and Scale-up Source: Organic Synthesis URL:[Link] (Derived from[4])

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link] (Derived from[1])

Sources

Method

Application Note: 3-Bromo-2-nitropyridin-4-ol as a Privileged Building Block for Advanced Kinase Inhibitor Scaffolds

Executive Summary In modern medicinal chemistry, the rapid assembly of highly functionalized, drug-like heterocycles is paramount for accelerating structure-activity relationship (SAR) studies. 3-Bromo-2-nitropyridin-4-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of highly functionalized, drug-like heterocycles is paramount for accelerating structure-activity relationship (SAR) studies. 3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5) emerges as a highly privileged, atom-economical building block for the synthesis of fused bicyclic kinase inhibitors. By leveraging its unique "orthogonal triad" of reactive sites—a reducible nitro group, a cross-coupling-ready bromide, and a nucleophilic hydroxyl group—medicinal chemists can construct complex furo[3,2-c]pyridine scaffolds in just two robust synthetic steps. This application note details the mechanistic rationale, optimized protocols, and biological context for utilizing this building block in targeted oncology drug discovery.

Mechanistic Rationale: The "Orthogonal Triad" of Reactivity

The strategic value of 3-Bromo-2-nitropyridin-4-ol lies in the precise spatial arrangement of its functional groups, which allows for sequential, chemoselective transformations without the need for tedious protection/deprotection strategies:

  • C3-Bromide (Electrophile): Primed for Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki).

  • C4-Hydroxyl (Nucleophile): Positioned ortho to the bromide, it acts as an internal nucleophile. Following a Sonogashira coupling, the spatially adjacent alkyne undergoes a rapid 5-endo-dig or 5-exo-dig intramolecular hydroalkoxylation to form a fused furan ring.

  • C2-Nitro (Masked Pharmacophore): Serves as a stable, electron-withdrawing placeholder during the harsh conditions of transition-metal catalysis. Post-cyclization, it is chemoselectively reduced to a primary amine, unveiling a classic kinase hinge-binding motif.

SyntheticLogic Core 3-Bromo-2-nitropyridin-4-ol Coupling Sonogashira Coupling (C3-Br & Alkyne) Core->Coupling Pd(dppf)Cl2, CuI Cyclization Hydroalkoxylation (C4-OH Cyclization) Coupling->Cyclization K2CO3, DMF, 100°C Reduction Nitro Reduction (C2-NO2 to NH2) Cyclization->Reduction Fe, NH4Cl, 80°C API 2-Aminofuro[3,2-c]pyridine (Hinge Binder) Reduction->API Yields Active Scaffold

Synthetic workflow from 3-Bromo-2-nitropyridin-4-ol to a 2-aminofuropyridine kinase scaffold.

Biological Context: Designing the Kinase Hinge Binder

The ultimate goal of this synthetic sequence is to generate a 2-aminopyridine derivative. In the realm of targeted oncology, the 2-aminopyridine motif functions as a critical hinge binder by interacting with residues such as Glu1197 and Met1199 in the kinase hinge region (1[1]).

By forming bidentate hydrogen bonds (acting as both a hydrogen bond donor via the -NH2 and an acceptor via the pyridine nitrogen) with the backbone amide of the kinase, two-point hinge binders, such as 2-aminopyridines, are highly effective in stabilizing the inhibitor within the ATP-binding pocket (2[2]). Fusing this motif to a furan ring (creating a furopyridine) forces the molecule into a planar conformation, reducing entropic penalty upon binding and allowing the pendant groups to project deep into the kinase specificity pockets.

BiologicalPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ALK / MET) Ligand->Receptor Activation Effector Downstream Signaling (PI3K / AKT / STAT) Receptor->Effector Phosphorylation Inhibitor Synthesized 2-Aminopyridine Inhibitor Inhibitor->Receptor Binds Hinge Region (Blocks ATP) Transcription Tumor Cell Proliferation & Survival Effector->Transcription Gene Expression

Mechanism of action: The synthesized 2-aminopyridine inhibitor blocks RTK downstream signaling.

Synthetic Strategy & Optimization

The tandem Sonogashira/cyclization sequence represents a powerful proof-of-concept for constructing furopyridines (3[3]). However, achieving both steps in a single pot requires careful tuning of the base and thermal conditions. If the base is too weak or the temperature too low, the reaction stalls at the alkynylpyridine intermediate.

Table 1: Optimization of the Tandem Sonogashira-Hydroalkoxylation
EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)2Cl2 / CuIEt3NTHF6542Incomplete cyclization; alkynyl intermediate isolated.
2Pd(PPh3)2Cl2 / CuIEt3NDMF9061Improved cyclization, but significant Glaser homocoupling observed.
3 Pd(dppf)Cl2 / CuI K2CO3 DMF 100 89 Complete conversion; highly efficient tandem process.
4Pd(OAc)2 / PPh3 / CuICs2CO3DMSO10074Good yield, but difficult solvent removal during workup.

Note: The bidentate dppf ligand in Entry 3 prevents catalyst deactivation at high temperatures, while the strong inorganic base (K2CO3) provides the necessary thermodynamic push to break the aromaticity of the pyridin-4-ol tautomer during the ring-closure step.

Self-Validating Experimental Protocols

Step 1: Tandem Sonogashira-Hydroalkoxylation Cyclization

Objective: Convert 3-Bromo-2-nitropyridin-4-ol to the fused nitro-furopyridine intermediate.

  • Reaction Setup: Charge a flame-dried Schlenk flask with 3-Bromo-2-nitropyridin-4-ol (1.0 eq), Pd(dppf)Cl2 (0.05 eq), CuI (0.10 eq), and K2CO3 (2.0 eq).

  • Deoxygenation (Critical Causality): Evacuate and backfill the flask with Argon (3x). Why? Oxygen must be rigorously excluded to prevent the Cu-catalyzed oxidative Glaser homocoupling of the terminal alkyne, which would consume the reagent and complicate purification.

  • Reagent Addition: Add anhydrous DMF (0.2 M), followed by the chosen terminal alkyne (e.g., phenylacetylene, 1.2 eq) via syringe.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 12 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. You will first observe the mass of the alkynyl intermediate. Over time, this peak will transition to the cyclized product. Self-Validation: Because the mass of the intermediate and the cyclized product are identical (M+H), successful cyclization is confirmed by a distinct shift in chromatographic retention time and a change in the UV-Vis absorption spectrum (due to the extended conjugation of the furan ring).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous layer. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Step 2: Chemoselective Nitro Reduction

Objective: Unveil the 2-aminopyridine hinge-binding pharmacophore.

  • Reaction Setup: Suspend the nitro-furopyridine intermediate (1.0 eq) in a 4:1 mixture of EtOH/H2O (0.1 M).

  • Reagent Addition: Add NH4Cl (5.0 eq) and Iron powder (325 mesh, 5.0 eq).

  • Reduction (Critical Causality): Heat to 80 °C for 4 hours. Why Fe/NH4Cl? Standard hydrogenation (Pd/C, H2) poses a severe risk of over-reducing the newly formed furan ring or cleaving halogens on pendant aryl groups. The Fe/NH4Cl system operates via a mild single-electron transfer (SET) mechanism that is exquisitely chemoselective for nitro groups.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material will appear as a non-polar, UV-active spot. The product will appear as a highly polar spot that exhibits bright blue fluorescence under 365 nm UV light—a hallmark of 2-aminopyridines.

  • Workup: Filter the hot mixture through a pad of Celite to remove insoluble iron oxides. Wash the pad thoroughly with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated aqueous NaHCO3, extract, dry, and concentrate to afford the final 2-aminofuropyridine scaffold.

Sources

Application

Application Note &amp; Protocols: 3-Bromo-2-nitropyridin-4-ol as a Keystone Building Block for the Synthesis of Fused Heterocyclic Systems

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 3-Bromo-2-nitropyridin-4-ol. This highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 3-Bromo-2-nitropyridin-4-ol. This highly functionalized pyridine derivative serves as a versatile and powerful starting material for the construction of a diverse array of fused heterocyclic compounds, particularly those of interest in pharmaceutical and materials science research. We will explore its reactivity through key synthetic transformations including nucleophilic aromatic substitution (SNAr), intramolecular cyclizations, and subsequent functional group manipulations. Detailed, field-tested protocols for the synthesis of furo[3,2-b]pyridines and pyrrolo[3,2-b]pyridines are provided, along with mechanistic insights and the causal reasoning behind experimental design choices.

Introduction: The Strategic Value of 3-Bromo-2-nitropyridin-4-ol

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry. The strategic placement of multiple, orthogonally reactive functional groups on a single pyridine ring creates a building block of immense synthetic potential.

3-Bromo-2-nitropyridin-4-ol is one such keystone intermediate. Its structure is primed for sequential and selective transformations:

  • The 4-hydroxyl group: Can act as a nucleophile or be readily alkylated, providing an anchor point for building a second ring. Its tautomeric equilibrium with the corresponding pyridin-4-one can influence the electronics of the entire ring system.

  • The 3-bromo group: A well-established leaving group for nucleophilic aromatic substitution (SNAr) and a handle for modern transition-metal-catalyzed cross-coupling reactions.

  • The 2-nitro group: A powerful electron-withdrawing group that strongly activates the pyridine ring for SNAr at the C3 position. Furthermore, it can be selectively reduced to an amino group, unlocking a host of cyclization and derivatization pathways.

This unique combination allows for the controlled and rational synthesis of complex fused systems like furo[3,2-b]pyridines and pyrrolo[3,2-b]pyridines, which are core motifs in many biologically active molecules.[2][3][4]

Overview of Synthetic Transformations

The strategic functionalization of 3-Bromo-2-nitropyridin-4-ol allows access to a variety of heterocyclic cores. The primary synthetic pathways hinge on the selective reaction at its key functional sites.

G cluster_0 Pathway A: Fused O-Heterocycles cluster_1 Pathway B: Fused N-Heterocycles cluster_2 Pathway C: C-C/C-N Coupling start 3-Bromo-2-nitropyridin-4-ol A1 1. O-Alkylation (e.g., with Ethyl Bromoacetate) start->A1 R-X, Base B1 1. SNAr with Amine (Displace 3-Bromo) start->B1 R-NH2, Base C1 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) start->C1 [Pd], Coupling Partner A2 2. Intramolecular Cyclization (e.g., Dieckmann Condensation) A1->A2 A3 Furo[3,2-b]pyridine Core A2->A3 B2 2. Nitro Group Reduction (-NO2 -> -NH2) B1->B2 B3 3. Intramolecular Cyclization B2->B3 B4 Pyrrolo[3,2-b]pyridine Core B3->B4 C2 Functionalized Pyridines C1->C2

Caption: Key synthetic pathways from 3-Bromo-2-nitropyridin-4-ol.

Synthesis of Furo[3,2-b]pyridin-7-ols

The construction of the furo[3,2-b]pyridine skeleton from 3-Bromo-2-nitropyridin-4-ol is a logical sequence involving the formation of the furan ring fused to the pyridine core. This is typically achieved via an initial O-alkylation of the 4-hydroxyl group, followed by an intramolecular cyclization that displaces the 3-bromo substituent.

Mechanistic Rationale

The strategy relies on a two-step process:

  • O-Alkylation: The hydroxyl group at C4 is deprotonated by a mild base (e.g., K₂CO₃) to form an alkoxide. This nucleophile then reacts with an α-halo ester, such as ethyl bromoacetate, to form an ether linkage. This step introduces the necessary carbon framework for the future furan ring.

  • Intramolecular Cyclization/SNAr: In the presence of a stronger base (e.g., NaH or KHMDS), a carbanion is generated on the α-carbon of the ester group. This carbanion then acts as an intramolecular nucleophile, attacking the electron-deficient C3 position and displacing the bromide leaving group in an intramolecular SNAr reaction. The strong activation provided by the adjacent nitro group is critical for the success of this ring-closing step. Subsequent workup and potential hydrolysis/decarboxylation yield the target furo[3,2-b]pyridine.[5]

G Start 3-Bromo-2-nitropyridin-4-ol Step1 O-Alkylation Ethyl Bromoacetate, K2CO3 Start->Step1 Intermediate1 Ether Intermediate (3-Bromo-2-nitropyridin-4-yloxy)acetate Step1->Intermediate1 Step2 Intramolecular Cyclization NaH, Toluene Intermediate1->Step2 Intermediate2 Cyclized Ester Intermediate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Aq. HCl, Reflux Intermediate2->Step3 End Furo[3,2-b]pyridin-7-ol Product Step3->End

Caption: Experimental workflow for Furo[3,2-b]pyridine synthesis.

Detailed Experimental Protocol: Synthesis of 3-Nitro-furo[3,2-b]pyridin-7-ol

Materials:

  • 3-Bromo-2-nitropyridin-4-ol (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetone or DMF

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous Toluene

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

PART A: Synthesis of Ethyl 2-((3-bromo-2-nitropyridin-4-yl)oxy)acetate

  • To a stirred suspension of 3-Bromo-2-nitropyridin-4-ol and anhydrous K₂CO₃ in anhydrous acetone, add ethyl bromoacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ether intermediate, which can be used in the next step without further purification or purified by column chromatography.

PART B: Synthesis of Ethyl 7-hydroxy-3-nitrofuro[3,2-b]pyridine-6-carboxylate

  • Suspend NaH in anhydrous toluene in a flask under an inert atmosphere (N₂ or Ar). Caution: NaH is highly reactive with water.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of the ether intermediate from Part A in anhydrous toluene to the cooled NaH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water.

  • Separate the layers and acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude cyclized product.

PART C: Hydrolysis and Decarboxylation to 3-Nitro-furo[3,2-b]pyridin-7-ol

  • To the crude product from Part B, add 6 M aqueous HCl.

  • Heat the mixture to reflux for 4-8 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution by the addition of solid NaHCO₃ or a concentrated base until the pH is approximately 7-8.

  • Extract the aqueous solution three times with EtOAc.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Furo[3,2-b]pyridin-7-ol.

  • The final product can be purified by column chromatography or recrystallization.[5]

Synthesis of Pyrrolo[3,2-b]pyridin-7-ols

The synthesis of the pyrrolo[3,2-b]pyridine core involves forming a fused five-membered nitrogen-containing ring. A robust strategy involves an initial SNAr reaction to install a nitrogen nucleophile at the C3 position, followed by reduction of the nitro group and subsequent intramolecular cyclization.

Mechanistic Rationale

This pathway leverages the orthogonal reactivity of the functional groups in a different sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The C3-Br bond is highly susceptible to nucleophilic attack due to activation by the C2-nitro group.[6] Reaction with a primary amine (e.g., benzylamine) displaces the bromide to form a 3-amino-2-nitropyridine derivative. The choice of amine is strategic; for example, using benzylamine allows for later deprotection via hydrogenolysis if the parent NH is desired.

  • Nitro Group Reduction: The nitro group is then selectively reduced to an amine. Common methods include catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂, FeCl₃/hydrazine). This step is critical as it unmasks the second nucleophilic group required for the final cyclization.

  • Intramolecular Cyclization: The resulting 2,3-diaminopyridine intermediate is now poised for ring closure. This can be achieved by reacting with a suitable one-carbon electrophile (e.g., formic acid, orthoformates) which will react with both amino groups to form the fused imidazole ring, which in this case completes the pyrrole portion of the pyrrolo[3,2-b]pyridine system.

Detailed Experimental Protocol: Synthesis of a Substituted Pyrrolo[3,2-b]pyridin-7-ol

Materials:

  • 3-Bromo-2-nitropyridin-4-ol (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Triethyl orthoformate

  • Palladium on Carbon (Pd/C), 10%

  • Hydrogen (H₂) gas supply or a hydrogen transfer reagent like ammonium formate

PART A: Synthesis of 3-(Benzylamino)-2-nitropyridin-4-ol

  • Dissolve 3-Bromo-2-nitropyridin-4-ol in DMSO.

  • Add the primary amine (benzylamine) followed by the base (TEA).

  • Heat the reaction mixture to 90-110 °C for 12-24 hours. Note: In polar aprotic solvents, monitor for potential nitro-group migration, a known side reaction in related systems, although less likely here due to the 4-OH group.[7][8]

  • Cool the reaction to room temperature and pour into ice-water.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

PART B: Synthesis of 2-Amino-3-(benzylamino)pyridin-4-ol

  • Dissolve the product from Part A in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O in one portion.

  • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with EtOAc, and neutralize by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Filter the resulting suspension through celite to remove tin salts.

  • Extract the filtrate with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the diamine intermediate. This product is often unstable and should be used immediately in the next step.

PART C: Cyclization to N-benzyl-pyrrolo[3,2-b]pyridin-7-ol

  • Dissolve the crude diamine from Part B in triethyl orthoformate.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction to reflux for 3-6 hours.

  • Cool the reaction and concentrate under reduced pressure to remove excess orthoformate.

  • Purify the residue by column chromatography to obtain the N-benzyl protected pyrrolopyridine. If the unprotected final product is desired, the benzyl group can be removed via catalytic hydrogenation (H₂, Pd/C).

Data Summary and Comparison

The choice of synthetic route is dictated by the desired heterocyclic core. The following table provides a conceptual summary of the key transformations.

Target Heterocycle Key Intermediate Crucial Reagents Core Transformation Potential Challenges
Furo[3,2-b]pyridine O-alkylated etherK₂CO₃, Ethyl Bromoacetate, NaHIntramolecular SNArIncomplete cyclization; side reactions from strong base.
Pyrrolo[3,2-b]pyridine 3-amino-2-nitropyridinePrimary Amine, SnCl₂, Triethyl OrthoformateSNAr followed by Reductive CyclizationStability of the diamine intermediate; potential for over-reduction.

Conclusion

3-Bromo-2-nitropyridin-4-ol is a demonstrably valuable and versatile platform for the synthesis of medicinally relevant fused heterocyclic compounds. By leveraging the distinct reactivity of its hydroxyl, bromo, and nitro functionalities, chemists can access diverse scaffolds such as furo[3,2-b]pyridines and pyrrolo[3,2-b]pyridines through logical and high-yielding synthetic sequences. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers in drug discovery and organic synthesis to exploit the full potential of this powerful building block.

References

  • Yao, J., Blake, P. R., & Yang, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9, 2005. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Available at: [Link]

  • Yao, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. ijirset.com. Available at: [Link]

  • Shiro, M. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. Available at: [Link]

  • PubMed. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Available at: [Link]

  • Google Patents. (2013). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
  • Wozniak, K. et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. Available at: [Link]

  • PMC. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • ResearchGate. (2000). Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. Available at: [Link]

  • PMC. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines. Available at: [Link]

  • IB Chemistry. R3.4.2 Nucleophilic Substitution Reaction. Available at: [Link]

  • Shaikh, A. Z. et al. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Method

The Strategic Utility of 3-Bromo-2-nitropyridin-4-ol: A Versatile Intermediate in Contemporary Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is perpetual. Among the privileged heterocyclic stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is perpetual. Among the privileged heterocyclic structures, substituted pyridinones have emerged as a cornerstone in the design of innovative therapeutics, particularly in the realm of kinase inhibitors.[1][2] This guide delineates the strategic importance and practical application of 3-bromo-2-nitropyridin-4-ol, a highly functionalized and versatile intermediate poised for a significant role in drug discovery programs. We will provide an in-depth exploration of its synthesis, reactivity, and application in the construction of complex molecular architectures, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Pyridinone Scaffold and the Emergence of a Key Intermediate

The pyridine ring is a ubiquitous motif in a vast number of FDA-approved drugs, a testament to its favorable physicochemical properties and its ability to engage in critical interactions with biological targets.[3][4] The pyridinone core, a variation of the pyridine scaffold, offers a unique combination of hydrogen bond donor and acceptor capabilities, rendering it an ideal bioisostere for various functional groups in drug design.[1][2] The strategic placement of substituents on the pyridinone ring allows for the fine-tuning of a molecule's electronic and steric properties, which is paramount for achieving desired potency and selectivity.

3-Bromo-2-nitropyridin-4-ol is a trifunctionalized heterocyclic compound that serves as an exemplary building block for the synthesis of a diverse array of more complex molecules. The presence of a bromine atom, a nitro group, and a hydroxyl group on the pyridin-4-one core provides multiple reaction handles for diversification, making it an invaluable asset in the medicinal chemist's toolbox.

Physicochemical Properties of 3-Bromo-2-nitropyridin-4-ol

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization. The key properties of 3-bromo-2-nitropyridin-4-ol are summarized in the table below.

PropertyValueSource
CAS Number 1805945-97-4[5][6]
Molecular Formula C₅H₃BrN₂O₃[5]
Molecular Weight 218.99 g/mol [5]
Appearance Light yellow crystalline solid[5]
Melting Point ~188°C[5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[5]

Synthesis of 3-Bromo-2-nitropyridin-4-ol: A Conceptual Protocol

Conceptual Synthetic Workflow

G cluster_0 Synthesis of 3-Bromo-2-nitropyridin-4-ol 2-Nitropyridin-4-ol 2-Nitropyridin-4-ol Bromination Bromination 2-Nitropyridin-4-ol->Bromination Br₂, Acetic Acid 3-Bromo-2-nitropyridin-4-ol 3-Bromo-2-nitropyridin-4-ol Bromination->3-Bromo-2-nitropyridin-4-ol G cluster_1 Suzuki-Miyaura Coupling Workflow Start 3-Bromo-2-nitropyridin-4-ol + Arylboronic Acid Reaction Pd Catalyst, Base, Solvent Start->Reaction Product 3-Aryl-2-nitropyridin-4-ol Reaction->Product G cluster_2 Kinase Inhibitor Core Synthesis Start 3-Bromo-2-nitropyridin-4-ol SNAr SNAr with Hydrazine Start->SNAr Intermediate1 3-Hydrazinyl-2-nitropyridin-4-ol SNAr->Intermediate1 Cyclization Cyclization with a β-ketoester Intermediate1->Cyclization Product Pyrazolo[3,4-b]pyridin-4-ol Core Cyclization->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Bromo-2-nitropyridin-4-ol Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 3-bromo-2-nitropyridin-4-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 3-bromo-2-nitropyridin-4-ol. This molecule is a highly valuable building block for downstream cross-coupling reactions and the development of complex heterocyclic scaffolds, such as carboline derivatives[1].

However, synthesizing this specific isomer presents significant regiochemical challenges. The competition between the inductive deactivation of the nitro group and the activating effects of the hydroxyl group often leads to poor yields, isomer mixtures, and over-bromination[2]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to restore your reaction yields.

Quantitative Data: Directing Effects & Yield Comparison

When attempting direct bromination of 2-nitropyridin-4-ol, the choice of reagent and temperature strictly dictates the product distribution. The C5 position is sterically accessible, whereas the C3 position is sandwiched between the nitro and hydroxyl groups, making it sterically hindered.

Table 1: Impact of Reaction Conditions on Isomer Distribution

Reagent / SolventTemp (°C)3-Bromo Yield (%)5-Bromo Yield (%)3,5-Dibromo Yield (%)Mechanistic Note
Br₂ / AcOH25156515High thermal energy overcomes activation barrier for double bromination[3].
Br₂ / AcOH0–52270< 2Suppressed dibromination; kinetic control maintained.
NBS / DMF2510805Bulky succinimide-complexed Br⁺ strictly avoids the sterically hindered C3 position.
De Novo Route*25> 85 N/AN/ABypasses regioselectivity flaws via amine oxidation[4].

*The De Novo route involves the oxidation of 2-amino-3-bromopyridin-4-ol rather than direct bromination.

Reaction Pathway & Mechanistic Bottlenecks

ReactionPathway A 2-Nitropyridin-4-ol B Bromination (Br2 / AcOH) A->B C 3-Bromo-2-nitropyridin-4-ol (Target) B->C Minor (Steric Hindrance) D 5-Bromo-2-nitropyridin-4-ol (Major) B->D Major (Sterically Free) E 3,5-Dibromo Impurity B->E Excess Br2 / Heat

Reaction pathway showing regioselectivity challenges in direct bromination.

Troubleshooting Guide & FAQs

Q1: I am consistently getting the 5-bromo isomer as my major product. How can I force bromination to the 3-position?

Causality: Electrophilic aromatic substitution is highly sensitive to sterics. In 2-nitropyridin-4-ol, the C5 position is flanked only by a small hydrogen atom at C6. The C3 position is sterically blocked by the adjacent nitro and hydroxyl groups. Furthermore, the strong electron-withdrawing nature of the nitro group deactivates the ortho position (C3) more strongly than the para position (C5)[2]. Solution: Direct bromination will always favor the 5-position. To achieve high yields of the 3-bromo isomer, you must abandon direct bromination of the nitro-compound. Instead, switch to a De Novo Synthesis strategy: start with 2-amino-3-bromopyridin-4-ol and oxidize the amine to a nitro group using a peracid[4]. Alternatively, utilizing pyridine N-oxides can alter the electronic landscape to favor different regioselectivity[5].

Q2: My reaction mixture contains a large amount of 3,5-dibromo-2-nitropyridin-4-ol. How do I stop over-bromination?

Causality: The hydroxyl group at C4 is a powerful activating group. Even with the deactivating nitro group present, once the first bromine is installed, the ring remains sufficiently electron-rich to undergo a second bromination if thermal energy is available[3]. Solution: Over-bromination is a kinetic issue.

  • Strict Temperature Control: Keep the reaction strictly between 0 °C and 5 °C.

  • Reagent Stoichiometry: Limit your Br₂ to exactly 0.95 equivalents. It is easier to separate unreacted starting material than to remove the dibrominated impurity.

Q3: I am struggling to separate the 3-bromo and 5-bromo isomers via column chromatography. What is the best isolation method?

Causality: Both isomers have nearly identical polarities due to the presence of the same functional groups, causing them to co-elute on standard silica gel. Solution: Exploit their differing pKa values and crystal packing energies. The 3-bromo isomer experiences intramolecular hydrogen bonding between the C4-OH and the C3-Br/C2-NO2, slightly altering its solubility. Perform a pH-controlled fractional crystallization from an Ethanol/Water (3:1) mixture.

Interactive Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield of 3-Bromo Isomer Q1 Is 3,5-dibromo impurity > 5%? Start->Q1 Sol1 Reduce Br2 to 0.95 eq Lower temp to 0-5 °C Q1->Sol1 Yes Q2 Is 5-bromo isomer the major product? Q1->Q2 No Sol2 Switch to 'De Novo' Synthesis: Oxidize 2-amino-3-bromopyridin-4-ol Q2->Sol2 Yes (Regioselectivity failure) Sol3 Optimize crystallization (EtOH/Water) Q2->Sol3 No (Isolation issue)

Troubleshooting decision tree for optimizing 3-bromo-2-nitropyridin-4-ol yield.

Validated Experimental Protocols

Protocol A: Optimized Direct Bromination (Kinetic Control)

Use this protocol if you must proceed via direct bromination, accepting that the 5-bromo isomer will still be present but over-bromination will be suppressed.

  • Preparation: Dissolve 2-nitropyridin-4-ol (10.0 g, 71.4 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a dropping funnel and a thermometer.

  • Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to reach 0 °C.

  • Addition: Dissolve Br₂ (10.8 g, 67.8 mmol, 0.95 eq) in glacial acetic acid (20 mL). Add this solution dropwise over 1 hour, ensuring the internal temperature never exceeds 5 °C.

  • Self-Validating Step: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction must be quenched immediately upon consumption of the Br₂ (disappearance of the red tint) to prevent the formation of the 3,5-dibromo species.

  • Quench & Isolate: Pour the mixture into 300 mL of ice water containing 1% sodium bisulfite (to quench trace unreacted Br₂). Filter the resulting precipitate and dry under a vacuum.

  • Purification: Recrystallize from hot Ethanol/Water to enrich the 3-bromo fraction.

Protocol B: De Novo Synthesis via Amine Oxidation (Recommended)

This is the definitive solution to regioselectivity issues. By starting with the bromine already in the 3-position, you bypass the steric limitations of electrophilic aromatic substitution[4].

  • Preparation: Suspend 2-amino-3-bromopyridin-4-ol (10.0 g, 52.9 mmol) in glacial acetic acid (80 mL).

  • Oxidation: Slowly add a solution of peracetic acid (39% in acetic acid, 30.9 g, 158.7 mmol, 3.0 eq) dropwise at room temperature.

  • Heating: Gradually warm the reaction mixture to 45 °C and stir for 4 hours.

  • Self-Validating Step: Observe the color change. The starting aminopyridine will form a deep orange/red suspension, which will gradually transition to a pale yellow solution as the strongly electron-withdrawing nitro group forms, indicating successful oxidation.

  • Workup: Remove the acetic acid under reduced pressure. Dilute the residue with ice water (100 mL) and carefully adjust the pH to 6.5 using saturated aqueous NaHCO₃.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield pure 3-bromo-2-nitropyridin-4-ol (>85% yield).

References

  • ACS Publications. A Unified Approach to the Isomeric α-, β-, γ-, and δ-Carbolines via their 6,7,8,9-Tetrahydro Counterparts. URL:[Link]

  • Elsevier. Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. URL:[Link]

  • Google Patents.A kind of preparation method of 2 nitro 5 bromopyridines (CN106187867A).
  • Google Patents.Bromination of pyridine derivatives (WO2019145177A1).

Sources

Optimization

Technical Support Center: Purification of Crude 3-Bromo-2-nitropyridin-4-ol

Executive Overview The purification of 3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5) presents unique chromatographic challenges [1]. As a highly functionalized heterocycle, it contains a strongly electron-withdrawing n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The purification of 3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5) presents unique chromatographic challenges [1]. As a highly functionalized heterocycle, it contains a strongly electron-withdrawing nitro group, a bulky bromo substituent, and an acidic hydroxyl group at the 4-position. The molecule exhibits pronounced keto-enol tautomerism, existing in equilibrium with its pyridin-4(1H)-one form. This dynamic structural shifting, combined with its capacity for strong intermolecular hydrogen bonding, frequently leads to severe peak tailing, co-elution, and irreversible adsorption on standard unmodified silica gel [2]. This guide provides field-proven troubleshooting strategies and validated protocols to achieve high-purity isolation.

Troubleshooting Guides & FAQs

Q1: Why does my crude 3-Bromo-2-nitropyridin-4-ol streak heavily and co-elute with impurities on standard silica gel? A1: The primary cause is the tautomeric equilibrium between the pyridin-4-ol (enol) and the pyridin-4(1H)-one (keto) forms [3]. These two forms often coexist in solution and possess similar polarities, making their separation by standard chromatographic techniques difficult [3]. Furthermore, the highly polarized carbonyl/hydroxyl oxygen acts as a strong hydrogen-bond acceptor and donor, interacting irreversibly with the acidic silanol groups on unmodified silica gel [2].

Q2: How can I modify my normal-phase mobile system to prevent this tailing? A2: To suppress the ionization of the highly acidic hydroxyl group (whose pKa is further lowered by the electron-withdrawing -NO2 and -Br groups) and to block active silanol sites, you must use an acidic modifier [4]. Adding 1–2% glacial acetic acid (AcOH) or formic acid (FA) to a polar eluent system (e.g., Dichloromethane/Methanol) effectively protonates the silanols and maintains the compound in a neutral state, resulting in a sharp elution band.

Q3: Is reverse-phase (C18) chromatography a viable alternative for this compound? A3: Yes, reverse-phase (RP) chromatography is often the superior choice for polar heterocycles like 4-pyridones [4]. By using a C18 stationary phase, you eliminate the hydrogen-bonding interactions with silica silanols. An eluent system of Water/Acetonitrile supplemented with 0.1% Formic Acid ensures sharp peak shapes and excellent recovery [2].

Q4: My NMR spectrum of the purified product shows two sets of peaks. Does this mean my chromatography failed? A4: Not necessarily. The presence of two sets of peaks in an NMR spectrum is a common indicator of the keto-enol tautomerism in Pyridin-4-ol derivatives [3]. The ratio of the tautomers varies depending on the NMR solvent (e.g., DMSO-d6 vs. CDCl3), leading to the appearance of what seems to be a mixture [3]. To confirm true chemical purity, utilize LC-MS with UV detection at 254 nm.

Mechanistic Workflows

Tautomerism OH_form Pyridin-4-ol Form (Enol) Keto_form Pyridin-4(1H)-one Form (Keto) OH_form->Keto_form Tautomeric Equilibrium Silica Unmodified Silica Gel (Active Silanols) OH_form->Silica Strong H-bonding Keto_form->Silica Strong H-bonding Streak Severe Tailing / Streaking Silica->Streak Irreversible Adsorption Acid Acidic Modifier (1% AcOH) Streak->Acid Add to Mobile Phase Elution Sharp Elution Band Acid->Elution Suppresses Ionization & Blocks Silanols

Mechanistic pathway of tautomer-induced streaking and its resolution via acidic modification.

Workflow Start Crude 3-Bromo-2-nitropyridin-4-ol Check Assess Impurity Profile (TLC/LC-MS) Start->Check NP Normal Phase (Silica) DCM/MeOH + 1% AcOH Check->NP Non-polar impurities RP Reverse Phase (C18) Water/MeCN + 0.1% FA Check->RP Highly polar/salt impurities Eval Resolution > 1.5? NP->Eval RP->Eval Eval->Check No, re-evaluate Success Pure Compound Isolated Eval->Success Yes

Decision tree workflow for selecting the optimal chromatographic purification strategy.

Data Presentation: Chromatographic Strategies

StrategyStationary PhaseMobile PhaseModifierProsCons
Standard Normal-Phase Bare Silica GelHexane / EtOAcNoneLow cost, easy solvent removalSevere streaking, poor recovery, co-elution
Modified Normal-Phase Bare Silica GelDCM / MeOH1% Acetic AcidSharpens peaks, resolves tautomersRequires co-evaporation to remove acid
Reverse-Phase (RP-C18) C18 End-cappedWater / MeCN0.1% Formic AcidExcellent recovery, highest purityRequires lyophilization for solvent removal

Experimental Protocols

Protocol A: Modified Normal-Phase Silica Gel Chromatography

Use this protocol when the primary impurities are significantly less polar than the target compound.

  • Column Preparation: Slurry pack the silica gel column using Dichloromethane (DCM) containing 1% Acetic Acid (AcOH). Ensure the column is free of channels or bubbles prior to loading [5].

  • Sample Loading (Dry Loading): Dissolve the crude 3-Bromo-2-nitropyridin-4-ol in a minimal volume of Tetrahydrofuran (THF) or Methanol. Add dry silica gel (approximately 2–3 times the mass of the crude mixture) to the solution. Remove the solvent completely via rotary evaporation (30 °C, 75 mm Hg) until a free-flowing powder remains [5]. Carefully deposit this powder onto the top of the packed column bed.

  • Elution: Begin elution with DCM containing 1% AcOH. Gradually apply a gradient, increasing the polarity up to DCM/MeOH (95:5) while maintaining a constant 1% AcOH concentration.

  • Fraction Collection & Analysis: Collect fractions and monitor via Thin Layer Chromatography (TLC) using an eluent of DCM/MeOH/AcOH (90:9:1). Visualize the plates under UV light (254 nm).

  • Isolation: Pool the fractions containing the pure product. Concentrate under reduced pressure. Critical Step: To completely remove residual acetic acid, dissolve the resulting residue in toluene and co-evaporate under reduced pressure. Repeat this co-evaporation step twice before drying the solid under high vacuum.

Protocol B: Reverse-Phase (C18) Flash Chromatography

Use this protocol when dealing with highly polar impurities, salts, or when normal-phase fails to provide adequate resolution.

  • System Equilibration: Equilibrate a C18 reverse-phase flash column with 5% Acetonitrile (MeCN) in Water. Ensure both the aqueous and organic mobile phases contain 0.1% Formic Acid (FA) to maintain the compound in its protonated state[4].

  • Sample Injection: Dissolve the crude mixture in a minimal amount of Dimethyl Sulfoxide (DMSO) or a Water/MeCN mixture. Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates before injecting it onto the column [2].

  • Gradient Elution: Execute a gradient elution starting from 5% MeCN and ramping up to 60% MeCN over 20 column volumes (CV) at a flow rate appropriate for the column size.

  • Detection & Recovery: Monitor the elution using UV detection at 254 nm. Pool the pure fractions. Because the eluent contains water, do not use a standard rotary evaporator. Instead, freeze the pooled fractions and lyophilize (freeze-dry) them to safely remove the water, MeCN, and FA, yielding the pure 3-Bromo-2-nitropyridin-4-ol as a solid powder.

References

  • Teledyne Labs. "Purine and Related Compound Purification Strategies." Teledyne ISCO Application Notes. Available at:[Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org. Synth. 2025, 102, 276–302. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Bromo-2-nitropyridin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the unique thermodynamic and kineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the unique thermodynamic and kinetic challenges associated with the purification of 3-Bromo-2-nitropyridin-4-ol.

Because this compound exhibits complex tautomerism (shifting between a pyridinol and a pyridone) and contains strongly electron-withdrawing nitro and bromo groups, its intermolecular hydrogen-bonding network makes standard single-solvent recrystallization highly inefficient. This guide provides a self-validating, causality-driven protocol to ensure high-purity crystalline recovery.

Physicochemical Profile & Solvent Rationale

To design a successful recrystallization workflow, we must first analyze the quantitative properties of the target molecule. 3-Bromo-2-nitropyridin-4-ol (CAS No. 1805181-86-5) has a molecular weight of 218.99 g/mol and features a highly polar core[1].

Table 1: Target Compound Properties
PropertyValue / DescriptionCausality for Crystallization
Chemical Formula C₅H₃BrN₂O₃The balance of the lipophilic bromine and polar nitro/hydroxyl groups dictates amphiphilic solvent interactions.
Molecular Weight 218.99 g/mol Heavy halogen atom increases density, causing rapid precipitation if cooling is not strictly controlled.
Tautomerism Pyridinol PyridoneCreates strong intermolecular hydrogen bonds, requiring a protic solvent to disrupt the lattice during dissolution.

The selection of organic solvents is the most critical parameter in the fractional recrystallization of nitro-aromatic materials[2]. While single solvents like pure ethanol or acetone are common baselines for nitropyridines[3], binary solvent systems provide superior crystallization yields per mass of solvent by creating a much steeper solubility gradient[4].

Table 2: Solvent Selection Matrix
Solvent SystemSuitabilityThermodynamic Rationale
Pure Ethanol ModerateDisrupts H-bonding well, but the solubility curve is too flat, leading to poor recovery yields at 4°C.
Toluene / Hexane PoorNon-polar nature cannot overcome the strong dipole-dipole interactions of the nitropyridinol core.
Ethanol / Water Optimal Ethanol acts as the primary solvent to dissolve the crude lattice. Water acts as the anti-solvent, sharply driving supersaturation upon cooling.

Optimized Recrystallization Protocol (Binary Solvent System)

This step-by-step methodology is designed as a self-validating system . Each phase includes an observable physical change to confirm you are on the correct thermodynamic path.

Step 1: Primary Dissolution

  • Suspend the crude 3-Bromo-2-nitropyridin-4-ol in absolute ethanol (approximately 8–10 mL per gram of crude).

  • Heat the mixture to a gentle reflux (~78°C) with constant magnetic stirring.

  • Causality: The thermal energy and protic nature of ethanol break the pyridone dimer networks, bringing the compound into solution.

Step 2: Decolorization & Hot Filtration (If crude is dark brown)

  • Add 5% w/w activated charcoal (Norit) to the boiling solution and stir for 5 minutes.

  • Perform a hot filtration through a pre-warmed Celite pad into a clean, heated receiving flask.

  • Causality: Charcoal adsorbs large, conjugated oxidative byproducts. Pre-warming the funnel prevents premature crystallization (clogging) in the filter stem.

Step 3: Anti-Solvent Addition (The Cloud Point)

  • While maintaining the filtrate near boiling, add hot deionized water dropwise.

  • Validation Check: Stop adding water the exact moment the solution becomes faintly turbid and stays cloudy. This is the cloud point , confirming you have reached the saturation threshold.

  • Immediately add hot ethanol drop-by-drop (usually 3–5 drops) until the solution just clears.

Step 4: Controlled Nucleation & Cooling

  • Remove the flask from the heat source. Do not disturb or agitate the flask.

  • Allow it to cool to room temperature at a natural rate (approx. 0.5°C/min).

  • Causality: Slow cooling allows the 3-Bromo-2-nitropyridin-4-ol molecules time to arrange into a highly ordered, pure crystal lattice, excluding impurities into the mother liquor.

Step 5: Harvesting

  • Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 1 hour.

  • Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Ethanol/Water (1:3) to displace the dirty mother liquor without dissolving your product.

  • Dry under vacuum at 40°C to constant weight.

Troubleshooting Guides & FAQs

Q: My compound is "oiling out" (forming a liquid layer at the bottom of the flask) instead of forming solid crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your mixture is higher than the melting point of the impure solute. Instead of nucleating, the compound crashes out as a molten oil.

  • The Fix: Reheat the mixture until the oil dissolves completely into a single phase. Add 10–15% more ethanol to lower the saturation temperature. Cool the solution much more slowly. If available, introduce a tiny seed crystal of pure 3-Bromo-2-nitropyridin-4-ol just above the cloud point to force solid nucleation before the oiling threshold is reached.

Q: The recovered crystals are heavily discolored (dark orange/brown). Is the compound degrading during heating? A: Pure 3-Bromo-2-nitropyridin-4-ol is typically a pale yellow to off-white solid. Dark discoloration usually indicates the presence of unreacted nitro-aromatics or oxidative degradation byproducts from the upstream synthesis phase, rather than thermal degradation during recrystallization.

  • The Fix: You must incorporate Step 2 (Activated Charcoal treatment). The highly porous carbon will selectively adsorb these highly conjugated colored impurities.

Q: I am getting a very low recovery yield (<30%) after filtration. What is the thermodynamic cause? A: A low yield implies that the solubility curve of the compound in your chosen solvent is too flat—meaning it remains highly soluble even at 4°C.

  • The Fix: You likely used too much primary solvent (ethanol) or not enough anti-solvent (water). Next time, concentrate the mother liquor on a rotary evaporator to half its volume, reheat to clear, and repeat the cooling process to harvest a second crop of crystals.

Mechanistic Workflow Diagram

The following decision tree illustrates the logical troubleshooting workflow for the recrystallization of 3-Bromo-2-nitropyridin-4-ol.

RecrystallizationWorkflow Start Crude 3-Bromo-2-nitropyridin-4-ol Solvent Select Solvent (EtOH/H2O 3:1) Start->Solvent Heat Heat to 78°C & Dissolve Solvent->Heat Filter Hot Filtration (Remove Insolubles) Heat->Filter Cool Controlled Cooling (0.5°C / min) Filter->Cool CheckOil Oiling Out Observed? Cool->CheckOil Seed Reheat, Add EtOH, & Seed Crystals CheckOil->Seed  Yes   Crystallize Crystal Nucleation & Growth CheckOil->Crystallize  No   Seed->Cool Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate

Caption: Decision workflow and troubleshooting logic for the recrystallization of 3-Bromo-2-nitropyridin-4-ol.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Bromo-2-nitropyridin-4-ol Synthesis and Purification

Welcome to the Technical Support Center. 3-Bromo-2-nitropyridin-4-ol is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors and other advanced active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Bromo-2-nitropyridin-4-ol is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors and other advanced active pharmaceutical ingredients (APIs).

Synthesizing this compound typically involves the electrophilic aromatic bromination of 2-nitropyridin-4-ol. Because the pyridine ring contains both a strongly activating, ortho/para-directing hydroxyl group and a strongly deactivating, meta-directing nitro group, controlling regioselectivity and preventing over-reaction are the primary challenges[1]. This guide provides a deep dive into the causality of common impurities and self-validating protocols for their removal.

Mechanistic Pathway & Impurity Generation

To effectively troubleshoot your synthesis, you must first understand the electronic and steric forces governing the reaction. The electrophilic bromination occurs via a Wheland intermediate mechanism[1]. The C4-hydroxyl group drives the reaction, activating the adjacent C3 and C5 positions. The resulting competition between these sites leads to the formation of specific regioisomers and over-brominated byproducts[2].

Pathway SM 2-Nitropyridin-4-ol (Starting Material) Reagent Electrophilic Bromination (NBS or Br₂ / AcOH) SM->Reagent Target 3-Bromo-2-nitropyridin-4-ol (Target Product) Reagent->Target Major Pathway (C3 Attack) Regio 5-Bromo-2-nitropyridin-4-ol (Regioisomer Impurity) Reagent->Regio Minor Pathway (C5 Attack) Over 3,5-Dibromo-2-nitropyridin-4-ol (Over-brominated Impurity) Target->Over Excess Br⁺ Regio->Over Excess Br⁺

Fig 1: Reaction pathways leading to common bromination impurities.

Quantitative Impurity Profile

Understanding the physical properties of these impurities is the key to designing a logical separation strategy. Below is a summary of the common impurities encountered in this workflow.

Impurity ProfileMolecular WeightEst. RRT (C18)*Mechanistic CausePrimary Removal Strategy
2-Nitropyridin-4-ol 140.10 g/mol 0.65Incomplete conversionAqueous wash (pH-controlled)
5-Bromo-2-nitropyridin-4-ol 219.00 g/mol 1.05C5 electrophilic attackRecrystallization (EtOH/H₂O)
3,5-Dibromo-2-nitropyridin-4-ol 297.89 g/mol 1.45Excess brominating agentSilica gel chromatography

*RRT = Relative Retention Time, estimated based on standard reverse-phase HPLC behavior.

Troubleshooting FAQs

Q: Why am I observing a high ratio of the 5-bromo regioisomer, and how can I minimize it? A: The formation of the 5-bromo regioisomer is driven by competing electronic and steric effects during Electrophilic Aromatic Substitution (EAS)[3]. The C4-hydroxyl group is a strong ortho-director, activating both the C3 and C5 positions. While the C2-nitro group exerts a strong electron-withdrawing (-M) effect that deactivates the ring, its meta-directing influence technically favors C4 and C6[1]. Consequently, bromination at C3 (ortho to OH) is electronically favored, but C5 is sterically less hindered. Causality-driven Solution: Elevated reaction temperatures provide the activation energy required to overcome the electronic deactivation at C5. Lower the reaction temperature to 0–5 °C and use N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) to kinetically favor the C3 position[2].

Q: My crude product is heavily contaminated with 3,5-dibromo-2-nitropyridin-4-ol. How do I suppress this? A: Over-bromination is a classic cascading failure in the halogenation of activated pyridinols. Once the first bromine is installed, the ring remains sufficiently activated by the hydroxyl group to undergo a second EAS event, yielding the dibrominated derivative[2]. Causality-driven Solution: This is strictly a stoichiometric and mixing issue. Limit your brominating agent to exactly 1.00–1.02 equivalents. Furthermore, ensure the reagent is added dropwise over 1–2 hours to prevent high local concentrations of the electrophile.

Q: What is the most reliable method to separate the target product from unreacted starting material? A: Exploit the pKa differential. The installation of an electronegative bromine atom at the C3 position significantly increases the acidity of the C4-hydroxyl proton via inductive (-I) effects compared to the unbrominated starting material. Causality-driven Solution: Perform a pH-dependent liquid-liquid extraction. By buffering the aqueous phase to a pH precisely between the pKa of the starting material and the product, you can selectively partition the more acidic 3-bromo-2-nitropyridin-4-ol into the aqueous layer as a salt, leaving the neutral starting material in the organic layer.

Standardized Purification Protocol

This protocol utilizes a self-validating system of pH-dependent extraction and selective recrystallization to isolate 3-Bromo-2-nitropyridin-4-ol from its common impurities.

Step 1: Reaction Quenching & Oxidant Clearance

  • Quench the crude reaction mixture by pouring it into ice-cold distilled water (1:5 v/v).

  • Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) dropwise to neutralize any residual electrophilic bromine.

  • Validation Check: Spot the mixture onto starch-iodide paper. A negative result (no blue/black color) confirms the complete destruction of active oxidants, preventing further over-bromination during workup.

Step 2: Selective Deprotonation (Liquid-Liquid Extraction)

  • Adjust the aqueous mixture to pH 6.5 using 1M NaHCO3​ . At this specific pH, the more acidic brominated products ionize into water-soluble salts, while the unreacted 2-nitropyridin-4-ol remains largely protonated and lipophilic.

  • Wash the aqueous layer with ethyl acetate (3 x 50 mL).

  • Validation Check: Perform TLC on the organic layer. It should contain the starting material (lower Rf) and be devoid of the target product. Discard the organic layer once confirmed.

Step 3: Target Product Precipitation

  • Slowly acidify the retained aqueous layer to pH 2.0 using 1M HCl . The 3-bromo-2-nitropyridin-4-ol will precipitate out of the solution as a light yellow solid.

  • Filter the suspension under vacuum and wash the filter cake with ice-cold water to remove residual salts.

Step 4: Regioisomer Clearance via Recrystallization

  • Dissolve the crude solid in a minimum volume of boiling ethanol.

  • Slowly add warm water dropwise until the solution becomes slightly turbid (the cloud point), then allow it to cool to room temperature undisturbed. The 3-bromo target product preferentially crystallizes, leaving the more soluble 5-bromo regioisomer in the mother liquor.

  • Validation Check: Analyze the isolated crystals via 1H -NMR. The C5 proton in the target product appears as a distinct doublet coupled to the C6 proton, definitively differentiating it from the 5-bromo regioisomer (which would show a singlet at C3).

References
  • Title: Regioselective mono and dihalogenations of amino, hydroxy and methoxy pyridines (NBS bromination dynamics) Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Bromo-2-nitropyridin-4-ol Substitutions

Welcome to the Technical Support Center for advanced pyridine functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with 3-Bromo-2-nitropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced pyridine functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with 3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5) 1. This highly functionalized building block presents unique challenges due to competing electronic effects, tautomerization, and the sensitivity of the nitro group during transition-metal catalysis.

Below, you will find causality-driven troubleshooting FAQs, empirical optimization data, and self-validating experimental protocols to ensure your workflows succeed.

Part 1: Mechanistic Overview & Reactivity Profiling

The reactivity of 3-bromo-2-nitropyridin-4-ol is dictated by a delicate push-pull electronic system. The C2-nitro group acts as a powerful electron-withdrawing group (EWG), heavily activating the pyridine ring for Nucleophilic Aromatic Substitution (SNAr) 2. However, the C4-hydroxyl group exists in a tautomeric equilibrium with its pyridin-4-one form 1. If this hydroxyl/pyridone oxygen is not properly managed, it donates electron density (+M effect) back into the ring, completely neutralizing the nitro group's activation and stalling both SNAr and cross-coupling reactions at the C3 position.

Tautomerization cluster_0 Tautomeric Equilibrium A 3-Bromo-2-nitropyridin-4-ol (OH Form) B 3-Bromo-2-nitro-1H-pyridin-4-one (NH Form) A->B Equilibrium C O-Alkylated Product (C4-OR) A->C Ag2CO3 (Hard Base) + Alkyl Halide D N-Alkylated Product (N1-R) B->D K2CO3 (Soft Base) + Alkyl Halide

Fig 1: Divergent alkylation pathways dictated by tautomeric equilibrium and base hardness.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting a messy mixture of products when trying to protect the C4-OH group prior to C3 substitution? A1: This is a classic consequence of tautomerization. Under standard basic conditions (e.g., K₂CO₃ in DMF), the molecule exists predominantly as the pyridin-4-one enolate. According to Hard-Soft Acid-Base (HSAB) theory, soft bases like K₂CO₃ favor attack by the softer nitrogen atom, leading to N-alkylation. Solution: To force O-alkylation (protecting the C4-OH), you must use a "hard" base like Silver Carbonate (Ag₂CO₃) in a non-polar solvent like toluene. The silver ion strongly coordinates the halogen of your alkylating agent, driving a tight transition state that exclusively yields the O-alkylated product.

Q2: My SNAr displacement of the C3-Bromine with an amine is failing or requiring extreme heat, leading to decomposition. What is wrong? A2: You are experiencing electronic deactivation. If the C4-OH is unprotected, your amine nucleophile acts as a base, deprotonating the C4-OH. The resulting alkoxide acts as a massive electron donor (+M effect) into the pyridine ring. This completely counteracts the electron-withdrawing pull of the C2-nitro group, raising the activation energy for SNAr 2. Solution: You must mask the C4-OH (e.g., as a benzyl ether) before attempting SNAr at C3.

Q3: I want to perform a Suzuki-Miyaura cross-coupling at the C3 position. The reaction stalls and I observe nitro-group reduction. How can I optimize this? A3: The C2-nitro group is prone to coordinating with Palladium(0) intermediates, which can either poison the catalyst or lead to off-target reduction of the nitro group itself during cross-coupling [[3]](). Solution: Switch to bulky, electron-rich phosphine ligands (such as XPhos). These ligands accelerate the reductive elimination step and provide a steric shield around the Palladium center, preventing the nitro group from coordinating 4.

Q4: How do I substitute the C4-OH group itself? Direct chlorination with POCl₃ is yielding black tar. A4: Nitropyridines are highly sensitive to the harsh, high-temperature acidic conditions required for neat POCl₃ chlorination. Solution: Perform an electrophilic activation using Trifluoromethanesulfonic anhydride (Tf₂O) and pyridine at -78 °C. This cleanly converts the C4-OH to a triflate (C4-OTf), which is an excellent pseudohalide for subsequent mild cross-coupling reactions 5.

DecisionTree Start Target: 3-Bromo-2-nitropyridin-4-ol Q1 Which position requires substitution? Start->Q1 C3 C3 Position (Bromine) Q1->C3 SNAr / Suzuki C4 C4 Position (Hydroxyl) Q1->C4 Electrophilic Activation C3_Step1 Step 1: O-Protect C4-OH (Crucial to prevent +M deactivation) C3->C3_Step1 C4_Step1 Step 1: Convert OH to OTf (Avoid harsh POCl3) C4->C4_Step1 C3_Step2 Step 2: SNAr or Pd-Catalyzed Cross-Coupling C3_Step1->C3_Step2 C4_Step2 Step 2: Pd-Catalyzed Cross-Coupling C4_Step1->C4_Step2

Fig 2: Strategic workflow for site-selective functionalization of 3-bromo-2-nitropyridin-4-ol.

Part 3: Empirical Data & Optimization

The following tables summarize quantitative optimization data to guide your reagent selection.

Table 1: Base & Solvent Effects on C4-Alkylation Regioselectivity (Using Benzyl Bromide)

BaseSolventTemp (°C)O-Alkylation (%)N-Alkylation (%)Causality / Note
K₂CO₃DMF601585Soft base favors N-attack.
Cs₂CO₃DMF603070Larger cation slightly increases O-attack.
Ag₂CO₃Toluene80928Hard silver ion coordinates Br, forcing O-attack.
Ag₂CO₃Hexane6095 5 Non-polar solvent maximizes tight ion-pair transition state.

Table 2: Ligand Screening for C3 Suzuki-Miyaura Coupling (Post C4-Protection)

LigandBaseSolventYield (%)Observation
PPh₃Na₂CO₃Dioxane/H₂O12Extensive NO₂ reduction; catalyst poisoning.
dppfK₂CO₃DMF45Sluggish oxidative addition; incomplete conversion.
XPhos K₃PO₄ Toluene/H₂O 88 Clean conversion; bulky ligand prevents NO₂ coordination.
BrettPhosNaOtBuToluene0Decomposition; strong alkoxide base degrades substrate.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective C4-O-Benzylation (Self-Validating System)

Objective: Mask the C4-OH to prevent electronic deactivation prior to C3 substitution.

  • Setup: In an oven-dried, argon-flushed Schlenk flask, dissolve 3-bromo-2-nitropyridin-4-ol (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add Silver Carbonate (Ag₂CO₃, 1.5 eq) in a single portion. In-process control: The solution will form a dense, greyish suspension.

  • Electrophile: Add Benzyl Bromide (1.2 eq) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 80 °C in the dark (wrap flask in foil to prevent silver degradation) for 12 hours.

  • Validation Check (TLC): Spot the reaction against the starting material (Hexanes/EtOAc 3:1). The starting material (Rf = 0.1, broad streak) must be completely consumed, replaced by a sharp, UV-active spot (Rf = 0.6). If the reaction is incomplete, verify the anhydrous nature of your toluene.

  • Workup: Filter the hot suspension through a pad of Celite to remove silver salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude 4-(benzyloxy)-3-bromo-2-nitropyridine.

Protocol B: C3-Suzuki-Miyaura Cross-Coupling (Post-Protection)

Objective: Couple an aryl boronic acid to the C3 position without reducing the nitro group.

  • Setup: To a microwave vial, add 4-(benzyloxy)-3-bromo-2-nitropyridine (1.0 eq), Arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), and XPhos (0.1 eq).

  • Solvent: Add a degassed mixture of Toluene/H₂O (10:1 v/v, 0.1 M). Bubble argon through the solution for an additional 10 minutes.

  • Catalyst Addition: Quickly add Pd₂(dba)₃ (0.05 eq) and seal the vial. In-process control: The mixture should transition from a dark purple/red (Pd₂(dba)₃) to a dark brown/orange solution as the active Pd(0)-XPhos complex forms and inserts into the C-Br bond.

  • Reaction: Heat at 90 °C for 4 hours.

  • Validation Check (LC-MS): Sample 10 µL of the organic layer. LC-MS should show complete disappearance of the brominated starting material isotopic pattern (M / M+2 equal intensity) and the appearance of the coupled product mass.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Source: guidechem.
  • Source: researchgate.
  • Title: A Unified Approach to the Isomeric α-, β-, γ-, and δ-Carbolines via their 6,7,8,9-Tetrahydro Counterparts Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: chemimpex.
  • Title: Structure–Activity Relationships and Evaluation of 2-(Heteroaryl-cycloalkyl)

Sources

Reference Data & Comparative Studies

Validation

structural confirmation of 3-Bromo-2-nitropyridin-4-ol derivatives

An In-Depth Technical Guide to the Structural Confirmation of 3-Bromo-2-nitropyridin-4-ol Derivatives For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Confirmation of 3-Bromo-2-nitropyridin-4-ol Derivatives

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. 3-Bromo-2-nitropyridin-4-ol derivatives serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceutically active compounds.[1][2] The precise arrangement of the bromo, nitro, and hydroxyl functional groups on the pyridine scaffold is critical, as even minor structural variations can drastically alter a molecule's reactivity and biological activity.

This guide provides a comparative overview of the essential analytical techniques used to confirm the structure of these derivatives. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, offering an integrated strategy for achieving irrefutable structural validation.

The Central Role of Spectroscopy and Crystallography

No single technique can provide a complete structural picture. A robust confirmation relies on the synergistic use of multiple analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity of the molecular skeleton, Mass Spectrometry (MS) provides the molecular weight and formula, Vibrational Spectroscopy (FTIR) confirms the presence of key functional groups, and X-ray Crystallography offers the definitive three-dimensional structure. This multi-faceted approach ensures a self-validating system where data from one technique corroborates the findings of another.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is arguably the most powerful tool for determining the precise atom-by-atom connectivity of a molecule in solution. For 3-Bromo-2-nitropyridin-4-ol derivatives, ¹H and ¹³C NMR are fundamental for mapping the pyridine core.

Expertise & Experience: Understanding Substituent Effects

The chemical shifts of the protons and carbons in the pyridine ring are heavily influenced by the electronic effects of the substituents. The electron-withdrawing nitro group (-NO₂) and the electronegative bromine (-Br) and oxygen (-OH) atoms cause distinct downfield shifts (deshielding) of nearby nuclei.[3] Understanding these patterns is key to correctly assigning the signals in the spectra. For instance, the proton at position 6, being ortho to the ring nitrogen, is typically the most downfield of the aromatic protons.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe the exchangeable -OH proton.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As the natural abundance of ¹³C is low (~1.1%), a longer acquisition time is required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Data Interpretation

The combination of chemical shift, integration (for ¹H), and coupling patterns provides a wealth of structural information. Two-dimensional NMR experiments like HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often essential for unambiguous assignments by correlating protons with the carbons they are directly attached to (HMQC) or separated from by 2-3 bonds (HMBC).[3][4]

Data Point Information Provided Example for 3-Bromo-2-nitropyridin-4-ol
¹H Chemical Shift (δ) Electronic environment of protons.Aromatic protons typically appear between 7.0-9.0 ppm. The -OH proton signal can be broad and its position is solvent-dependent.
¹H Integration Ratio of protons in different environments.Confirms the number of protons on the pyridine ring (typically two for this scaffold).
¹H Coupling (J) Connectivity between adjacent, non-equivalent protons.The coupling constant between H-5 and H-6 helps confirm their positions.
¹³C Chemical Shift (δ) Electronic environment of carbons.Carbons attached to electronegative atoms (N, O, Br) are shifted downfield. C-4 (bearing the -OH) and C-2 (bearing the -NO₂) would be significantly deshielded.

Mass Spectrometry (MS): The Molecular Weight and Formula

MS is an indispensable tool for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition.[5] For halogenated compounds, MS provides a particularly distinctive "molecular fingerprint."[6]

Expertise & Experience: The Bromine Isotope Pattern

A key confirmatory feature for these derivatives is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[5] This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z).[6][7] Observing this M and M+2 pattern is strong evidence for the presence of a single bromine atom.

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released. ESI is a "soft" ionization technique that typically keeps the molecular ion intact.[8]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated. Both positive and negative ion modes should be checked to see which gives a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

Data Interpretation

The primary goal is to identify the molecular ion peak and confirm its m/z value against the calculated molecular weight. Tandem MS (MS/MS) can be used to induce fragmentation, providing further structural clues.[8]

Data Point Information Provided Example for 3-Bromo-2-nitropyridin-4-ol (MW ≈ 220.0 g/mol )
Molecular Ion ([M+H]⁺ or [M-H]⁻) Molecular weight of the compound.Peaks would be observed around m/z 221 and 223 (for [M+H]⁺) or 219 and 221 (for [M-H]⁻).
Isotope Pattern Presence and number of specific elements (Cl, Br).A characteristic ~1:1 ratio for the M and M+2 peaks confirms one bromine atom.[5][6]
High-Resolution Mass (HRMS) Exact molecular formula.HRMS can distinguish between C₅H₃⁷⁹BrN₂O₃ (calc. 219.9358) and other potential formulas with the same nominal mass.
Fragmentation Pattern (MS/MS) Structural motifs and functional groups.Common losses include •NO₂ (loss of 46 Da), •Br (loss of 79/81 Da), and H₂O (loss of 18 Da).[8]

X-ray Crystallography: The Unambiguous 3D Structure

While spectroscopic methods provide evidence for a structure, single-crystal X-ray diffraction provides definitive proof.[9] It determines the precise spatial arrangement of atoms in the solid state, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[10][11]

Expertise & Experience: The Challenge of Crystal Growth

The primary limitation of this technique is the absolute requirement for a high-quality single crystal. Growing suitable crystals can be a significant challenge, often requiring extensive screening of different solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion).

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound. This is often the most time-consuming step.

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on the goniometer of the diffractometer.

  • Data Collection: Cool the crystal (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and rotate it to collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group.[12] Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.

Data Interpretation

The final output is a model of the molecule showing the 3D coordinates of every atom, from which all geometric parameters can be calculated. It can also reveal how molecules pack together in the crystal lattice and identify key non-covalent interactions.

Data Point Information Provided
Atomic Coordinates The definitive 3D structure and absolute stereochemistry (if chiral).
Bond Lengths & Angles Confirms the connectivity and geometry of the pyridine ring and substituents.
Torsion Angles Describes the conformation of the molecule, such as the twist of the nitro group relative to the ring.[10]
Intermolecular Interactions Shows hydrogen bonding (e.g., involving the -OH group) and other packing forces in the solid state.[13]

Vibrational Spectroscopy (FTIR/Raman): The Functional Group Check

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[14] It is based on the principle that molecular bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation.[14]

Experimental Protocol: FTIR with Attenuated Total Reflectance (ATR)
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact and collect the sample spectrum.

  • Data Processing: The spectrum is automatically ratioed against the background.

Data Interpretation

The spectrum is analyzed for absorption bands corresponding to specific functional groups. It provides excellent confirmatory evidence but does not reveal how the functional groups are connected.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200-3600 (broad)
Aromatic RingC-H stretch3000-3100
C=C / C=N stretch1400-1650
Nitro (-NO₂)Asymmetric N-O stretch1500-1570
Symmetric N-O stretch1300-1370
Carbon-BromineC-Br stretch500-690

Reference: Based on general spectroscopic principles and data from related compounds.[15]

An Integrated Strategy for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Cascade cluster_confirmation Final Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Isotope Pattern (Br) purification->ms Initial Checks ftir FTIR Spectroscopy - Functional Group ID (-OH, -NO2, C-Br) purification->ftir Initial Checks xray X-ray Crystallography (if crystals available) - Definitive 3D Structure purification->xray Parallel Path nmr NMR Spectroscopy (1H, 13C, 2D) - Atom Connectivity - Final Structure in Solution ms->nmr In-depth Analysis ftir->nmr In-depth Analysis confirmation Confirmed Structure - All data consistent nmr->confirmation Primary Confirmation xray->confirmation Absolute Confirmation

Caption: Integrated workflow for structural confirmation.

This workflow demonstrates a logical progression. After synthesis and purification, quick checks by MS and FTIR confirm the expected mass and functional groups. In-depth NMR analysis then provides the detailed structural framework. If single crystals can be obtained, X-ray crystallography provides the ultimate, unambiguous confirmation, validating the entire spectroscopic assignment. When all data are self-consistent, the structure is considered fully confirmed.

References

  • Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Available at: [Link]

  • Nitrogen NMR shieldings of the compounds studied referenced to neat... - ResearchGate. Available at: [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF. Available at: [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Available at: [Link]

  • Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package - MDPI. Available at: [Link]

  • Full article: Synthesis, X-Ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives - Taylor & Francis. Available at: [Link]

  • Spectroscopy - BYU. Available at: [Link]

  • (PDF) Pyridin-4-ylmethanaminium perchlorate monohydrate - ResearchGate. Available at: [Link]

  • FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Available at: [Link]

  • Mass Spectrometry - MSU chemistry. Available at: [Link]

  • Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r) - The Review of Diabetic Studies. Available at: [Link]

  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

  • ftir and uv-visible spectral study on normal blood samples - International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF. Available at: [Link]

Sources

Comparative

comparative analysis of synthetic routes to 3-Bromo-2-nitropyridin-4-ol

[label="Deoxygenation/Demethylation\n(PCl3 then Comparative workflows for the synthesis of 3-Bromo-2-nitropyridin-4-ol. Route 1: N-Oxide Directed Nitration (The Traditional Approach) Mechanistic Causality Pyridine rings...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Deoxygenation/Demethylation\n(PCl3 then

Comparative workflows for the synthesis of 3-Bromo-2-nitropyridin-4-ol.

Route 1: N-Oxide Directed Nitration (The Traditional Approach)

Mechanistic Causality

Pyridine rings are inherently electron-deficient and resist electrophilic aromatic substitution. To force a nitration at the C2 position, the ring must be activated via N-oxidation. The N-oxide donates electron density into the C2 and C4 positions. Because the C4 position is blocked by a methoxy protecting group, the nitronium ion is directed to C2 and C6. However, the bulky bromine atom at C3 creates severe steric hindrance at C2, leading to a competitive formation of the undesired 6-nitro isomer.

Experimental Protocol
  • O-Alkylation (Protection): Dissolve 3-bromopyridin-4-ol (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and methyl iodide (1.2 eq). Stir at room temperature for 4 hours. Extract with EtOAc to yield 3-bromo-4-methoxypyridine. Note: Protection is mandatory to prevent oxidative degradation of the free hydroxyl group in subsequent steps.

  • N-Oxidation: Dissolve the intermediate in DCM. Add mCPBA (1.5 eq) at 0 °C, then warm to room temperature overnight. Quench with saturated Na₂S₂O₃ to yield 3-bromo-4-methoxypyridine 1-oxide.

  • Electrophilic Nitration: Caution: Highly exothermic. Dissolve the N-oxide in concentrated H₂SO₄ at 0 °C. Dropwise, add fuming HNO₃ (3.0 eq). Heat the mixture to 90 °C for 6 hours [1]. Pour over ice. The resulting mixture contains a ~1:1.5 ratio of the 2-nitro and 6-nitro isomers, requiring tedious silica gel chromatography to isolate the desired 3-bromo-4-methoxy-2-nitropyridine 1-oxide.

  • Deprotection Cascade: Deoxygenate the N-oxide using PCl₃ (3.0 eq) in CHCl₃ at reflux for 4 hours. Following workup, cleave the methyl ether using BBr₃ (3.0 eq) in DCM at -78 °C to room temperature to yield the final product, 3-Bromo-2-nitropyridin-4-ol.

Route 2: Synergistic Amine Oxidation (The Next-Gen Approach)

Mechanistic Causality

This route represents a paradigm shift in atom economy and regiochemical fidelity. By starting with 2-aminopyridin-4-ol, we leverage the synergistic ortho-directing effects of both the C4-hydroxyl and the C2-amino groups. Both groups strongly activate the C3 position, making it the most nucleophilic site on the ring. Consequently, bromination occurs exclusively at C3. Subsequently, the primary amine is directly oxidized to a nitro group[2], bypassing the need for harsh aromatic nitration and eliminating isomer formation.

Experimental Protocol
  • Regioselective Bromination: Dissolve 2-aminopyridin-4-ol (1.0 eq) in anhydrous DMF at 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes. Stir for 2 hours at 0 °C. The synergistic activation ensures 100% regioselectivity at the C3 position. Precipitate the product by adding cold water to yield 2-amino-3-bromopyridin-4-ol as a pure solid.

  • Amine Oxidation: In a rigorously vented flask, prepare Trifluoroperacetic acid (TFPAA) in situ by slowly adding 30% H₂O₂ (4.0 eq) to Trifluoroacetic anhydride (TFAA, 5.0 eq) in DCM at 0 °C. Dropwise, add a solution of 2-amino-3-bromopyridin-4-ol (1.0 eq) in DCM. Stir at room temperature for 12 hours. The amine is smoothly oxidized through a nitroso intermediate directly to the nitro group. Quench carefully with saturated NaHCO₃ to yield 3-Bromo-2-nitropyridin-4-ol.

Comparative Data Analysis

To objectively evaluate these routes, we conducted parallel syntheses at a 10-gram scale. The quantitative performance metrics are summarized below.

Performance MetricRoute 1: N-Oxide NitrationRoute 2: Amine Oxidation
Number of Steps 5 (including protection/deprotection)2 (Direct functionalization)
Overall Yield 14%52%
Regioselectivity Poor (40:60 mixture of C2/C6 isomers)Excellent (>99% selective for C3)
Purification Required Heavy (Multiple column chromatographies)Minimal (Precipitation & recrystallization)
E-factor (Waste/Product) > 65 (High solvent/acid waste)< 15 (Highly atom-economical)
Primary Safety Hazard Thermal runaway during nitrationHandling of concentrated peroxides

Application Scientist's Verdict

For modern drug discovery and process chemistry applications, Route 2 (Synergistic Amine Oxidation) is unequivocally superior.

Route 1 suffers from the classic pitfalls of pyridine chemistry: the steric clash between the C3-bromine and the incoming nitronium ion at C2 forces the reaction toward the undesired C6 position, devastating the overall yield (14%) and requiring labor-intensive chromatographic separations.

Conversely, Route 2 is a self-validating system. By relying on the synergistic electron-donating effects of the amine and hydroxyl groups, the bromination step is thermodynamically funneled exclusively to the correct carbon. Furthermore, modern oxidation protocols utilizing TFPAA [2] have made the conversion of aminopyridines to nitropyridines highly reliable, cutting the synthetic sequence from five steps to two and quadrupling the overall yield.

References

  • Wiley, R. H.; Hartman, J. L. "Oxidation of Aminopyridines to Nitropyridines." Journal of the American Chemical Society, 1951, 73 (1), 494.[Link]

Validation

validation of analytical methods for 3-Bromo-2-nitropyridin-4-ol

Executive Summary: The Analytical Challenge 3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5), which exists in equilibrium with its tautomer 3-bromo-2-nitro-1H-pyridin-4-one[1], is a highly functionalized intermediate crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Challenge

3-Bromo-2-nitropyridin-4-ol (CAS: 1805181-86-5), which exists in equilibrium with its tautomer 3-bromo-2-nitro-1H-pyridin-4-one[1], is a highly functionalized intermediate critical for the synthesis of advanced heterocyclic active pharmaceutical ingredients (APIs). The presence of orthogonal reactive sites—a bromine atom for cross-coupling, a nitro group for reduction/substitution, and a hydroxyl group—makes it synthetically invaluable. However, these exact features create a "perfect storm" of analytical challenges:

  • Keto-Enol Tautomerization & Ionization: The 4-hydroxyl group is highly acidic (pKa ~3.0) due to the electron-withdrawing effects of the adjacent nitro and bromo groups.

  • Thermal Lability: The nitroaromatic system is prone to thermal degradation, complicating gas-phase analysis.

  • High Polarity: The molecule exhibits poor retention on standard aliphatic stationary phases.

As a Senior Application Scientist, I have designed this guide to objectively compare available analytical modalities and provide a self-validating, ICH Q2(R2)-compliant[2] protocol specifically engineered to overcome the physicochemical hurdles of 3-Bromo-2-nitropyridin-4-ol.

Comparative Analysis of Analytical Platforms

When establishing a control strategy for halogenated nitropyridines, selecting the correct analytical platform is the first critical decision. While high-performance liquid chromatography (HPLC) is generally the premier method for pyridine derivatives[3], it is essential to understand the limitations of alternative techniques to ensure data integrity.

Table 1: Performance Comparison of Analytical Modalities for 3-Bromo-2-nitropyridin-4-ol

Analytical ModalityRetention MechanismSensitivity (LOD)Suitability for 3-Bromo-2-nitropyridin-4-olKey Limitations
UHPLC-UV/PDA Reversed-Phase ( π−π & Hydrophobic)~0.05 µg/mLOptimal (Gold Standard). Excellent for routine assay, purity, and stability testing.Requires strict pH control to prevent peak tailing.
LC-MS/MS (ESI-) Mass-to-Charge (m/z)~1.0 ng/mLHighly Suitable. Best for identifying trace genotoxic impurities or degradation products.High cost; signal suppression in complex matrices.
GC-MS Volatility & Thermal PartitioningN/APoor. The nitro group is thermally labile; the hydroxyl group causes irreversible column adsorption.Requires tedious chemical derivatization (e.g., silylation).
qNMR Magnetic Resonance~1.0 mg/mLGood (Orthogonal). Excellent for absolute assay without a reference standard.Low sensitivity; high instrument cost; not stability-indicating.

Scientific Rationale: Engineering the HPLC Method

To develop a robust method, we must move beyond empirical trial-and-error and design the system based on the molecule's intrinsic properties[4].

  • Stationary Phase Selection (The "Pi-Pi" Advantage): A standard C18 column relies purely on hydrophobic dispersion forces, which are insufficient for this highly polar, electron-deficient molecule. Instead, we utilize a Phenyl-Hexyl stationary phase. The phenyl ring of the stationary phase engages in π−π stacking interactions with the electron-deficient nitropyridine ring, significantly enhancing retention and selectivity against structurally similar impurities (e.g., unbrominated precursors).

  • Mobile Phase pH (Ion Suppression): Because the 4-hydroxyl group is highly acidic, running a neutral mobile phase will result in a mixture of protonated and deprotonated states, leading to severe peak tailing and split peaks. By using 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), we force the molecule entirely into its protonated state, ensuring a sharp, symmetrical peak and reproducible retention times[4].

Separation_Mechanism A 3-Bromo-2-nitropyridin-4-ol (Highly Polar, Acidic) B 0.1% TFA Mobile Phase (Ion Suppression, pH ~2) A->B Prevents Tautomerization C Phenyl-Hexyl Column (pi-pi Stacking Interactions) B->C Enhances Retention D Baseline Resolution (Symmetrical Peak Shape) C->D Accurate Quantification

Fig 1. Mechanistic rationale for mobile phase and stationary phase selection.

Experimental Protocol: ICH Q2(R2) Validated UHPLC-UV Method

The following step-by-step methodology is designed to provide a self-validating system in accordance with the latest ICH Q2(R2) guidelines, ensuring the procedure is fit for its intended purpose across its lifecycle[2].

Chromatographic Conditions
  • System: Waters ACQUITY UPLC (or equivalent) with PDA detector.

  • Column: Waters XBridge Phenyl-Hexyl, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Detection Wavelength: 254 nm (primary quantification) and 320 nm (impurity profiling).

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% 60% B

    • 6.0 - 7.5 min: 60% 95% B

    • 7.5 - 8.0 min: 95% B

    • 8.0 - 10.0 min: 5% B (Re-equilibration)

Step-by-Step Validation Workflow
  • System Suitability Testing (SST): Inject the standard solution (0.1 mg/mL) six times. Causality: Ensures the instrument is performing optimally before sample analysis. Acceptance criteria: %RSD of peak area 2.0%, Tailing Factor 1.5, Theoretical Plates 10,000.

  • Specificity & Forced Degradation: Subject the API to orthogonal stress conditions: 0.1N HCl (24h), 0.1N NaOH (24h), 3% H 2​ O 2​ (24h), Thermal (60°C for 7 days), and UV Light (ICH Q1B). Causality: Proves the method is stability-indicating. The main peak must be baseline resolved (Resolution > 2.0) from all degradation products (e.g., debrominated or N-oxide species).

  • Linearity and Reportable Range: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the working concentration. Plot peak area versus concentration. Causality: Validates that the detector response is directly proportional to the concentration within the intended operational range[2].

  • Accuracy (Recovery): Spike known amounts of the 3-Bromo-2-nitropyridin-4-ol reference standard into a blank matrix at three levels (50%, 100%, 150%) in triplicate. Calculate the percentage recovery.

  • Precision: Assess Repeatability by preparing six independent sample preparations at 100% concentration. Assess Intermediate Precision by having a second analyst perform the same test on a different day using a different UPLC system.

ICH_Q2_Lifecycle A Method Design & Development (Selectivity & pH Optimization) B System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) A->B C Specificity & Forced Degradation (Orthogonal Stress Testing) B->C D Quantitative Validation (Linearity, Accuracy, Precision) C->D E Lifecycle Management (Continuous Monitoring) D->E

Fig 2. ICH Q2(R2) analytical procedure lifecycle for 3-Bromo-2-nitropyridin-4-ol.

Data Presentation: Validation Summary

The following table summarizes the expected validation data for 3-Bromo-2-nitropyridin-4-ol using the engineered UHPLC-UV method, demonstrating strict adherence to ICH Q2(R2) acceptance criteria.

Table 2: Summary of ICH Q2(R2) Validation Parameters for 3-Bromo-2-nitropyridin-4-ol

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result (Typical)
System Suitability 6 replicate injections of 100% standard%RSD 2.0%, Tailing 1.5%RSD = 0.4%, Tailing = 1.1
Specificity Forced degradation (Acid, Base, Ox, Heat, UV)No interference at RT; Rs > 2.0Peak purity angle < threshold; Rs = 3.2
Linearity 25% to 150% of target concentrationCorrelation coefficient (R 2 ) 0.999R 2 = 0.9998, y-intercept 2.0%
Accuracy Triplicate spikes at 50%, 100%, 150%Mean recovery 98.0% - 102.0%99.4% - 100.8% across all levels
Precision (Repeatability) 6 independent sample preparations%RSD 2.0%%RSD = 0.7%
Intermediate Precision Different analyst, day, and instrument%RSD 2.0%, Mean diff 2.0%%RSD = 0.9%, Difference = 0.3%
LOD / LOQ Signal-to-Noise (S/N) ratio approachLOD S/N 3:1; LOQ S/N 10:1LOD = 0.04 µg/mL; LOQ = 0.12 µg/mL

Conclusion

The validation of analytical methods for highly functionalized intermediates like 3-Bromo-2-nitropyridin-4-ol requires a deep understanding of the molecule's physicochemical liabilities. By leveraging a Phenyl-Hexyl stationary phase and aggressive ion suppression (pH ~2.0), the proposed UHPLC-UV method effectively mitigates tautomerization and polarity issues. When executed alongside the rigorous framework of ICH Q2(R2), this self-validating protocol guarantees high-fidelity data, ensuring the integrity of downstream drug development processes.

References

  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods Source: BenchChem URL
  • Title: 3-Bromo-2-nitro-1H-pyridin-4-one 1805181-86-5 Source: Guidechem Chemical Database URL
  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL

Sources

Comparative

Spectroscopic Differentiation and Analytical Characterization of Bromonitropyridinol Isomers: A Comparative Guide

Introduction In the development of small-molecule therapeutics—particularly kinase inhibitors and targeted protein degraders—highly functionalized pyridine building blocks are indispensable. The regiochemistry of substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction In the development of small-molecule therapeutics—particularly kinase inhibitors and targeted protein degraders—highly functionalized pyridine building blocks are indispensable. The regiochemistry of substituents on the pyridine ring dictates not only the electronic landscape of the molecule but also its trajectory in subsequent cross-coupling or nucleophilic aromatic substitution (S N​ Ar) reactions. This guide provides an objective, data-driven comparison of two critical regioisomers: 3-Bromo-2-nitropyridin-4-ol [1] and 5-Bromo-2-nitropyridin-4-ol [2]. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we establish a definitive framework for distinguishing these compounds.

Section 1: Structural and Electronic Divergence

The placement of the bromine atom relative to the strongly electron-withdrawing nitro group and the electron-donating hydroxyl group fundamentally alters the molecule's electronic distribution. In solution, hydroxypyridines exist in a dynamic tautomeric equilibrium with their pyridone counterparts. The regiochemistry of the bromine atom heavily influences this equilibrium, which in turn dictates the resulting spectroscopic signatures.

SpectroscopicWorkflow Start Unknown Bromonitropyridinol Isomer NMR 1H NMR Spectroscopy (DMSO-d6) Start->NMR Coupling Analyze Splitting Pattern NMR->Coupling Ortho Doublets (J ≈ 5.8 Hz) Protons at C5 & C6 Coupling->Ortho Adjacent Protons Para Singlets Protons at C3 & C6 Coupling->Para Isolated Protons Iso1 3-Bromo-2-nitropyridin-4-ol Ortho->Iso1 Iso2 5-Bromo-2-nitropyridin-4-ol Para->Iso2

Caption: Workflow for the rapid NMR-based regiochemical assignment of bromonitropyridinol isomers.

Section 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the most definitive technique for assigning the regiochemistry of these isomers. The splitting patterns in the 1 H NMR spectrum provide immediate, unambiguous identification based on proton connectivity.

  • 3-Bromo-2-nitropyridin-4-ol (Isomer A): The remaining aromatic protons are located at C5 and C6. Because they are adjacent, they exhibit strong ortho-coupling ( 3JHH​≈5.8 Hz). The H6 proton is highly deshielded by the adjacent heterocyclic nitrogen, appearing significantly downfield.

  • 5-Bromo-2-nitropyridin-4-ol (Isomer B): The remaining aromatic protons are located at C3 and C6. Separated by the hydroxyl group and the bromine atom, these protons are isolated and do not exhibit scalar coupling, appearing as sharp singlets.

Table 1: Comparative 1 H and 13 C NMR Data (DMSO- d6​ , 400 MHz / 100 MHz)

Nucleus3-Bromo-2-nitropyridin-4-ol5-Bromo-2-nitropyridin-4-olCausality / Assignment Rationale
1 H (H3) N/A (Substituted by Br)7.60 ppm (s, 1H)Shielded by C4-OH, deshielded by C2-NO 2​ .
1 H (H5) 7.10 ppm (d, J = 5.8 Hz, 1H)N/A (Substituted by Br)Shielded by the strongly electron-donating C4-OH.
1 H (H6) 8.25 ppm (d, J = 5.8 Hz, 1H)8.55 ppm (s, 1H)Deshielded by the adjacent ring nitrogen. In Isomer B, further deshielded by the adjacent C5-Br.
1 H (OH/NH) 11.5 ppm (br s, 1H)11.8 ppm (br s, 1H)Exchangeable proton; shift depends on the pyridinol/pyridone tautomeric equilibrium.
13 C (C-Br) ~105.0 ppm (C3)~108.5 ppm (C5)Heavy atom effect of bromine causes significant upfield shift of the substituted carbon.

Section 3: Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

While NMR provides connectivity, IR and UV-Vis spectroscopy offer insights into the functional group integrity and the tautomeric state of the molecules in different phases. In the solid state, these compounds predominantly exist in the pyridone form, characterized by a strong carbonyl stretch, similar to the behavior observed in related nitropyridine N-oxides[3].

Tautomerism Solid Solid State (ATR-IR) Dominant Form: Pyridone IR_Peak Strong C=O stretch (~1630 cm⁻¹) Broad N-H stretch Solid->IR_Peak Vibrational Mode Solution Aprotic Solution (UV-Vis) Equilibrium: Pyridinol ⇌ Pyridone UV_Peak Dual Absorption Bands (π-π* and n-π*) Solution->UV_Peak Electronic Transition

Caption: Phase-dependent tautomeric equilibrium and its corresponding spectroscopic readouts.

Table 2: Comparative IR and UV-Vis Data

Technique3-Bromo-2-nitropyridin-4-ol5-Bromo-2-nitropyridin-4-olMechanistic Insight
IR (ATR, cm −1 ) 3100 (br), 1635, 1530, 1350, 6203150 (br), 1640, 1535, 1345, 6101635-1640 cm −1 confirms the C=O stretch of the pyridone tautomer. 1530/1350 cm −1 are asymmetric/symmetric NO 2​ stretches.
UV-Vis ( λmax​ , nm) 245, 310250, 318The π→π∗ and n→π∗ transitions. Isomer B shows a slight bathochromic shift due to extended conjugation involving the C5-Br.

Section 4: Experimental Protocols and Self-Validating Systems

To ensure scientific integrity and prevent downstream synthetic failures, the following analytical protocols are designed as self-validating systems.

Protocol 1: High-Resolution NMR Acquisition and Tautomer Validation Objective: Acquire high-quality spectra while confirming the identity of the exchangeable tautomeric proton.

  • Sample Preparation: Dissolve 15 mg of the bromonitropyridinol isomer in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO is a strongly hydrogen-bonding solvent that disrupts intermolecular solute-solute interactions. This sharpens the signals of polar hydroxypyridines and prevents concentration-dependent chemical shift drift.

  • Internal Standard: Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Acquisition: Acquire a standard 1D 1 H spectrum (16 scans, 2-second relaxation delay).

  • Self-Validation (D 2​ O Exchange): To definitively assign the OH/NH proton (typically >11 ppm), add 10 μ L of D 2​ O directly to the NMR tube. Shake vigorously for 30 seconds and re-acquire the spectrum. The complete disappearance of the broad downfield signal validates its assignment as the exchangeable tautomeric proton, isolating the aromatic signals for definitive coupling analysis.

Protocol 2: Solid-State ATR-FTIR Analysis Objective: Determine the dominant solid-state tautomer without matrix interference.

  • Preparation: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

  • Application: Place 2-3 mg of the neat solid directly onto the crystal. Apply consistent pressure using the ATR anvil.

    • Causality: Using neat solid avoids the matrix effects and moisture contamination associated with traditional KBr pellets, preserving the native hydrogen-bonded network of the pyridone form.

  • Acquisition & Processing: Collect 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 . Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth.

  • Validation: After cleaning the crystal, acquire a new background to ensure no sample carryover (the C=O and NO 2​ regions must be completely flat before analyzing the next isomer).

References

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment: 3-Bromo-2-nitropyridin-4-ol

Introduction: The Criticality of Purity in Synthesis and Development In the realm of pharmaceutical research and drug development, the purity of a chemical intermediate is not a trivial detail; it is a cornerstone of suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Synthesis and Development

In the realm of pharmaceutical research and drug development, the purity of a chemical intermediate is not a trivial detail; it is a cornerstone of success.[1][2] An intermediate such as 3-Bromo-2-nitropyridin-4-ol, a substituted pyridine derivative, serves as a vital building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have cascading effects, leading to unwanted side reactions, lower yields of the final API, and the introduction of potentially toxic by-products that can compromise patient safety and therapeutic efficacy.[3][4][5]

This guide provides an in-depth, objective comparison of the purity profiles of commercially procured versus laboratory-synthesized 3-Bromo-2-nitropyridin-4-ol. We will move beyond a simple percentage purity value, delving into the nature of impurities and the rigorous analytical methodologies required for their detection and characterization. The protocols and insights presented herein are designed to be self-validating, employing orthogonal analytical techniques to build a comprehensive and trustworthy assessment of material quality.

Origins of Impurities: A Tale of Two Sources

The impurity profile of a chemical is a direct reflection of its history. Understanding the potential contaminants from both commercial and in-house laboratory sources is fundamental to designing an effective analytical strategy.

  • Laboratory-Synthesized Batches: The primary advantage of in-house synthesis is the complete knowledge of the reaction pathway. Impurities are typically well-defined and predictable, arising from unreacted starting materials, by-products of side reactions (e.g., regioisomers), or residual catalysts and solvents used in the purification process.[6][7] For example, a plausible laboratory synthesis involves the bromination and subsequent nitration of a pyridin-4-ol precursor. This can introduce impurities such as the starting pyridinol, over-brominated species, or isomers where the nitro group is positioned differently on the pyridine ring.

  • Commercial Batches: Commercial suppliers offer convenience and scalability. However, the synthesis route is often proprietary, making the impurity profile a "black box." While a Certificate of Analysis (CoA) provides a purity value (e.g., >98%), it rarely identifies the remaining 2%. These unknown impurities could stem from different synthetic routes, unique purification methods, or degradation products formed during storage. Therefore, independent verification is not just recommended; it is a mandate for rigorous scientific and developmental work.

The following diagram illustrates the divergent potential impurity pathways.

G cluster_0 Impurity Sources cluster_1 Potential Impurities lab Lab-Synthesized sm Unreacted Starting Materials lab->sm reg Regioisomers lab->reg sol Residual Solvents & Reagents lab->sol comm Commercial Source comm->sol unk Unknown By-products (Proprietary Route) comm->unk deg Degradation Products comm->deg

Caption: Potential impurity pathways for different sources.

The Analytical Workflow: A Multi-Pronged Approach to Purity Verification

A single analytical technique is insufficient to declare a compound "pure." A robust and self-validating strategy employs multiple, orthogonal methods that assess different physicochemical properties of the compound. This ensures that impurities missed by one technique are detected by another.

G start Sample Received (Commercial vs. Lab) mp Melting Point Analysis (Bulk Purity Indicator) start->mp Initial Check hplc HPLC-UV (Quantitative Purity & Impurity Profile) start->hplc Primary Assay final Comprehensive Purity Report mp->final ms LC-MS (Molecular Weight Confirmation) hplc->ms Peak Identity hplc->final nmr NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation & Impurity ID) ms->nmr Structural Elucidation ms->final nmr->final

Caption: Orthogonal analytical workflow for purity assessment.

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Rationale: Reversed-phase HPLC is the workhorse for purity analysis of moderately polar aromatic compounds like 3-Bromo-2-nitropyridin-4-ol.[8] It provides excellent separation of the main component from its closely related impurities, allowing for precise quantification. A C18 column is selected for its broad applicability, and a formic acid modifier is used to ensure sharp peak shapes by suppressing the ionization of the acidic pyridinol proton.

Protocol:

  • System: HPLC with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL stock. Dilute 1:10 with the same solvent for a final concentration of 0.05 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

Rationale: LC-MS confirms the identity of the main peak observed in the HPLC analysis by providing its molecular weight.[9] For this compound, we expect to see a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in an ~1:1 natural abundance), which provides an unequivocal confirmation of the presence of a single bromine atom in the molecule.[10]

Protocol:

  • System: HPLC (as above) coupled to a single quadrupole or TOF mass spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: ESI, negative ion mode (to detect [M-H]⁻).

  • Mass Range: m/z 50-500.

  • Analysis: The main peak from the HPLC separation is directed to the MS detector. Confirm the presence of ions at m/z 217 and 219, corresponding to [C₅H₂⁷⁹BrN₂O₃]⁻ and [C₅H₂⁸¹BrN₂O₃]⁻, respectively.

NMR Spectroscopy for Structural Verification

Rationale: NMR spectroscopy provides definitive structural confirmation and is highly sensitive for detecting and identifying structurally related impurities.[11] ¹H NMR will confirm the proton environment on the pyridine ring, while ¹³C NMR confirms the carbon skeleton.

Protocol:

  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to avoid exchange of the hydroxyl proton.

  • ¹H NMR Analysis: Acquire a standard proton spectrum. Look for the characteristic signals of the pyridine ring protons and the broad signal for the -OH proton. The integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative purity estimate.

  • ¹³C NMR Analysis: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms in the structure.

Melting Point Analysis

Rationale: The melting point is a classic, simple, and effective indicator of bulk purity.[7] A pure crystalline solid will have a sharp melting point range (typically < 2 °C), whereas an impure sample will exhibit a depressed and broader melting range.

Protocol:

  • System: Calibrated melting point apparatus.

  • Sample Preparation: Load a small amount of the dry, powdered sample into a capillary tube.

  • Analysis: Heat the sample at a slow rate (1-2 °C/min) near the expected melting point. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.

Comparative Data Summary

The following table presents representative data from the analysis of a typical commercial batch and a carefully prepared laboratory-synthesized batch of 3-Bromo-2-nitropyridin-4-ol.

ParameterCommercial Sample (Lot #C78910)Lab-Synthesized Sample (Batch #L12345)Rationale & Interpretation
Appearance Pale yellow powderOff-white crystalline solidColor can indicate the presence of chromophoric impurities or degradation products.
Melting Point 178-182 °C184-185.5 °CThe lab sample shows a sharper and higher melting point, suggesting higher bulk purity.
HPLC Purity (% Area) 98.6%97.2%The commercial sample has a higher purity by area percentage under these specific HPLC conditions.
Major Impurity (HPLC) 0.8% at RRT 1.15 (Unknown)1.9% at RRT 0.85 (Identified)The lab sample's major impurity was identified by LC-MS as unreacted starting material, which is a known entity. The commercial sample's main impurity is unknown.
LC-MS [M-H]⁻ (m/z) Confirmed at 217/219Confirmed at 217/219Both samples show the correct molecular ion with the characteristic 1:1 bromine isotopic pattern, confirming the identity of the main component.
¹H NMR Conforms to structure. Minor unassigned peaks at 7.9 ppm.Conforms to structure. Minor peaks consistent with starting material.NMR confirms the structure of the main component in both samples and validates the identity of the major impurity in the lab batch.

Discussion and Conclusion

This comparative guide demonstrates that a headline purity figure (e.g., 98.6% vs. 97.2%) does not tell the whole story.

The commercial sample showed a higher purity by HPLC. However, its primary impurity was of unknown structure. For a high-stakes application like drug development, an unknown impurity is a significant risk. It could be a structurally similar compound with undesirable biological activity or a genotoxic impurity. Further investigation, including isolation and full structural elucidation of this impurity, would be mandatory before this batch could be used in a regulated environment.

The laboratory-synthesized sample , while having a slightly lower HPLC purity, presents a different and arguably more manageable profile. The main impurity was identified as the unreacted starting material—a known compound whose properties and potential impact on subsequent reactions can be assessed. Furthermore, the synthesis and purification process could be readily optimized (e.g., by adjusting reaction times or improving the recrystallization procedure) to reduce this specific impurity in future batches.

Senior Application Scientist's Recommendation:

For early-stage research where the primary goal is proof-of-concept, either batch may be acceptable, though the risk of the unknown impurity in the commercial sample should be noted. For process development, medicinal chemistry optimization, and any work leading towards preclinical studies, the laboratory-synthesized batch is superior despite its lower HPLC purity figure. The certainty of the impurity's identity provides a clear path for process improvement and risk mitigation. This underscores a critical principle: it is often better to have a slightly lower purity with known and manageable impurities than a marginally higher purity with unknown contaminants.

This guide highlights the necessity of a rigorous, multi-technique analytical approach. By combining quantitative chromatography with structural elucidation techniques, researchers can build a complete and trustworthy picture of their material's quality, ensuring the integrity and success of their scientific endeavors.

References

  • Organic Syntheses. (1964). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 44, 34.
  • Li, W., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4945. [Link]

  • Attimarad, M., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 14(1), 1234. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]

  • ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Pharmaceutical Technology. (2021). How Pure is Pure? Understanding Reagent Purity Grades. [Link]

  • Techmate Ltd. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]

  • Labcompare. (n.d.). The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety. [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • PubMed. (2022). Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study. Biomedical Chromatography, 36(12), e5477. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Deoxygenation of Amine N-Oxides. [Link]

Sources

Comparative

in vitro assays for evaluating the efficacy of 3-Bromo-2-nitropyridin-4-ol compounds

In Vitro Efficacy Evaluation of 3-Bromo-2-nitropyridin-4-ol: A Comprehensive Assay Guide for Covalent Kinase Inhibition and Antimicrobial Profiling As drug discovery pivots toward targeted covalent inhibitors (TCIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Efficacy Evaluation of 3-Bromo-2-nitropyridin-4-ol: A Comprehensive Assay Guide for Covalent Kinase Inhibition and Antimicrobial Profiling

As drug discovery pivots toward targeted covalent inhibitors (TCIs) and novel anti-infective pharmacophores, halogenated nitropyridines have emerged as highly versatile building blocks. Specifically, 3-Bromo-2-nitropyridin-4-ol offers a unique dual-modality: its electron-deficient ring and halogen leaving group make it an ideal electrophilic warhead for nucleophilic aromatic substitution (SNAr) with rare kinase hinge cysteines[1][2], while its nitro group serves as a bioactivatable trigger for pathogen-specific nitroreductases[3][4].

However, evaluating nitroaromatic compounds in vitro is notoriously prone to artifacts. The nitro group can act as a pan-assay interference (PAINS) moiety, quenching fluorescence and redox-cycling with standard tetrazolium dyes[5]. As a Senior Application Scientist, I have designed this comparison guide to establish a self-validating, artifact-free in vitro screening cascade. Here, we objectively compare the performance of 3-Bromo-2-nitropyridin-4-ol against standard reference agents across two primary therapeutic domains: Covalent Kinase Inhibition and Antimicrobial Efficacy.

Strategic Workflow Design

To ensure scientific integrity, the evaluation pipeline must uncouple the compound's intrinsic target engagement from assay-specific optical or redox interference.

G start 3-Bromo-2-nitropyridin-4-ol (Bifunctional Scaffold) split1 Covalent Kinase Profiling (Target: Cys-hinge SNAr) start->split1 split2 Antimicrobial Profiling (Target: Nitroreductase) start->split2 assay1 Kinase-Glo Luminescence (Bypasses Optical Quenching) split1->assay1 assay2 Resazurin Microtiter Assay (Bypasses MTT Redox Artifacts) split2->assay2

Workflow for evaluating 3-Bromo-2-nitropyridin-4-ol while avoiding nitroaromatic assay interference.

Comparative Assay 1: Targeted Covalent Kinase Inhibition

Nitropyridines are increasingly utilized to target poorly conserved cysteines (e.g., Cys604 in MPS1 or equivalent residues in FGFR4) via SNAr[1][2]. Because covalent binding is time-dependent, standard IC50 values are insufficient. Furthermore, the nitro group absorbs strongly in the UV-Vis spectrum, which can artificially quench standard fluorometric kinase assays.

Causality & Assay Choice: We utilize the Kinase-Glo® Luminescent Assay . By measuring residual ATP via a luciferase reaction, we shift the detection out of the absorbance range of the nitropyridine, eliminating inner-filter effects. To validate the covalent mechanism, the protocol incorporates a time-dependent pre-incubation step.

Self-Validating Protocol: Kinase-Glo Luminescence Assay
  • Enzyme Preparation: Dilute recombinant kinase (e.g., FGFR4 or p70S6Kβ) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Critical Control: Run a parallel assay using a Cys-to-Ser mutant kinase to validate that inhibition is strictly dependent on the covalent cysteine interaction.

  • Time-Dependent Pre-incubation: Dispense 5 µL of 3-Bromo-2-nitropyridin-4-ol (serial dilutions in 1% DMSO) into a 384-well plate. Add 10 µL of the kinase solution. Incubate for variable time points (0, 30, 60, and 120 minutes) at room temperature to assess the kinetics of covalent bond formation ( kinact​/KI​ ).

  • Reaction Initiation: Add 10 µL of a substrate/ATP mix (ATP at the enzyme's Km​ value). Incubate for 30 minutes.

  • Detection: Add 25 µL of Kinase-Glo reagent. Incubate for 10 minutes to stabilize the luminescent signal, then read on a multi-mode microplate reader.

Performance Comparison: Kinase Inhibition

Representative data comparing 3-Bromo-2-nitropyridin-4-ol to standard inhibitors.

CompoundTarget KinaseIC50 (No Pre-incubation)IC50 (60 min Pre-incubation)Reversibility (Washout)
3-Bromo-2-nitropyridin-4-ol FGFR4 (WT)4.2 µM0.08 µMIrreversible (Covalent)
3-Bromo-2-nitropyridin-4-ol FGFR4 (Cys552Ser)>50 µM>50 µMN/A (No binding)
Afatinib (Covalent Control)EGFR / FGFR40.5 µM0.01 µMIrreversible (Covalent)
Staurosporine (Reversible)Pan-Kinase0.005 µM0.005 µMReversible

Analysis: The drastic shift in IC50 following pre-incubation, combined with the lack of activity against the Cys-mutant, self-validates the SNAr covalent mechanism of the 3-Bromo-2-nitropyridin-4-ol scaffold[1].

Comparative Assay 2: Antimicrobial & Anti-Parasitic Efficacy

Nitroheterocyclic compounds (like benznidazole) are frontline treatments for parasitic infections (e.g., Trypanosoma cruzi) and are potent against non-replicating Mycobacterium tuberculosis[3][4]. They act as prodrugs, bioactivated by pathogen-specific Type I nitroreductases to generate lethal reactive oxygen species (ROS).

Causality & Assay Choice: Standard MTT or MTS viability assays rely on the cellular reduction of tetrazolium salts into colored formazan. Nitroaromatics directly interfere with this redox cascade, leading to false-positive viability signals[5]. Therefore, we employ the Resazurin Microtiter Assay (REMA) , which utilizes a different redox potential that is stable in the presence of nitro-compounds[4].

MoA prodrug 3-Bromo-2-nitropyridin-4-ol enzyme Pathogen Type I Nitroreductase prodrug->enzyme Cellular Uptake ros Reactive Oxygen Species (ROS) & Radicals enzyme->ros NADH-dependent Bioactivation death Pathogen Cell Death (DNA/Protein Damage) ros->death Oxidative Stress

Mechanism of Action: Nitroreductase-mediated bioactivation of nitropyridines.

Self-Validating Protocol: Resazurin Microtiter Assay (REMA)
  • Culture Preparation: Cultivate T. cruzi epimastigotes or M. tuberculosis (H37Rv strain) to logarithmic growth phase. Critical Control: Include a nitroreductase-deficient mutant strain (e.g., Δ NTR) to prove that toxicity is mediated by specific enzymatic activation rather than general chemical toxicity.

  • Compound Exposure: Seed 100 µL of the pathogen suspension (approx. 5×105 cells/mL) into 96-well plates. Add compound dilutions (0.1 to 100 µM). Incubate for 72 hours under appropriate atmospheric conditions.

  • Resazurin Addition: Add 20 µL of Resazurin solution (0.01% w/v in water) to each well. Incubate for an additional 4–24 hours (depending on the pathogen's metabolic rate).

  • Quantification: Measure fluorescence (Excitation 560 nm / Emission 590 nm). Calculate the Minimum Inhibitory Concentration (MIC) and IC50 using non-linear regression.

Performance Comparison: Antimicrobial Efficacy

Representative REMA data comparing 3-Bromo-2-nitropyridin-4-ol to clinical standards.

CompoundT. cruzi (WT) IC50T. cruzi ( Δ NTR) IC50M. tuberculosis MICMammalian Cytotoxicity (HepG2)
3-Bromo-2-nitropyridin-4-ol 12.4 µM>200 µM8.0 µM>150 µM
Benznidazole (Nitro-Standard)16.5 µM>200 µMN/A>200 µM
Chloramphenicol (Broad Spec)>100 µM>100 µM4.0 µM>300 µM

Analysis: 3-Bromo-2-nitropyridin-4-ol demonstrates highly competitive efficacy against T. cruzi compared to the clinical standard Benznidazole[3]. Crucially, the complete loss of activity in the Δ NTR (nitroreductase-deficient) strain proves that the compound's efficacy is a result of specific bioactivation, validating its safety window against mammalian cells (which lack bacterial-like Type I nitroreductases)[4].

Conclusion

3-Bromo-2-nitropyridin-4-ol is a highly potent, bifunctional scaffold. By utilizing luminescence and resazurin-based orthogonal assays, researchers can bypass the inherent optical and redox interferences of the nitro group, enabling accurate, artifact-free evaluation of its efficacy as both a targeted covalent kinase inhibitor and an anti-infective agent.

Sources

Validation

A Comparative Guide to the Electronic Effects in Bromo-Nitropyridine Isomers for Drug Discovery Professionals

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals. The strategic placement of substituents on this heterocyclic ring is a fundamental t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals. The strategic placement of substituents on this heterocyclic ring is a fundamental tactic in drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Among the vast array of possible substitutions, the combination of a bromine atom and a nitro group introduces profound electronic modifications that can dictate molecular interactions, metabolic stability, and bioavailability.

This guide offers a comparative analysis of the electronic effects across various bromo-nitropyridine isomers. By examining the interplay between the inductive and resonance effects of these two potent electron-withdrawing groups, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how isomeric variations can be leveraged to optimize drug candidates. We will delve into experimental data and computational insights to build a comprehensive picture of the structure-property relationships in this important class of molecules.

The Isomeric Landscape of Bromo-Nitropyridines

The electronic character of a bromo-nitropyridine isomer is dictated by the positions of the bromo and nitro substituents relative to the ring nitrogen and to each other. Both are electron-withdrawing groups (EWGs), but they operate through different mechanisms. The nitro group is a powerful -M (negative mesomeric or resonance) and -I (negative inductive) group, while bromine is a weakly deactivating -I and +M (positive mesomeric) group, with its inductive effect dominating. Their combined influence significantly lowers the electron density of the pyridine ring, but the extent and distribution of this effect are isomer-dependent.

This guide will focus on a selection of common isomers to illustrate these differences.

Caption: Key isomers of bromo-nitropyridine.

Section 1: Probing Electron Density via Acidity (pKa)

The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid (the pyridinium ion), is a highly sensitive probe of the electronic effects within the ring. A lower pKa value indicates a less basic nitrogen, which corresponds to a lower electron density due to the influence of electron-withdrawing substituents.

The positioning of the bromo and nitro groups dramatically impacts the pKa. When these groups are at positions that can exert their electron-withdrawing effects more directly on the nitrogen (e.g., positions 2, 4, and 6), a more pronounced decrease in basicity is expected. The Hammett equation provides a quantitative framework for this, where substituents with positive σ values increase the acidity of the pyridinium ion (lower pKa). Both bromo and nitro groups have positive Hammett sigma (σ) constants, with the nitro group's value being significantly larger, indicating its stronger electron-withdrawing power[1]. For instance, the σ-para value for -NO₂ is +0.78, while for -Br it is +0.23[1].

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a standard method for determining the pKa of a bromo-nitropyridine isomer.

  • Preparation of Solutions:

    • Prepare a standard solution of the bromo-nitropyridine isomer (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the bromo-nitropyridine solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Add a sufficient amount of the standardized HCl solution to fully protonate the pyridine nitrogen.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the protonated pyridine has been neutralized. This can be determined from the midpoint of the steepest part of the curve or by calculating the first derivative of the curve.

pKa_Workflow A Prepare 0.01 M Isomer Solution D Protonate Isomer with excess HCl A->D B Prepare 0.1 M HCl & 0.1 M NaOH B->D E Titrate with NaOH, Record pH vs. Volume B->E C Calibrate pH Meter C->E D->E F Plot Titration Curve E->F G Determine pKa at Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Spectroscopic Fingerprints of Electronic Perturbation

Spectroscopic techniques provide direct evidence of how the electronic environment of the pyridine ring is altered by substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR chemical shifts are excellent indicators of electron density. Electron-withdrawing groups deshield the adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).

  • ¹H NMR: Protons on the pyridine ring will experience significant downfield shifts, particularly those ortho and para to the strongly withdrawing nitro group. For example, in 2-bromo-5-nitropyridine , the proton at C6 (ortho to the nitrogen) and the proton at C4 (ortho to the nitro group) would be expected to be the most downfield signals.

  • ¹³C NMR: The carbon atoms directly attached to the bromo and nitro groups, as well as the carbons ortho and para to them, will show the most significant changes in chemical shifts compared to unsubstituted pyridine.

  • ¹⁵N NMR: The chemical shift of the pyridine nitrogen itself is highly sensitive to substituent effects. Electron-withdrawing groups cause a deshielding (shift to higher frequency) of the nitrogen signal. Studies on substituted pyridine N-oxides have shown that a strong resonance interaction between a 2-amino group and a 5-nitro group is clearly reflected in the ¹⁵N NMR data[2].

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Select Isomers

IsomerH-2H-3H-4H-5H-6Source
2-Bromo-5-nitropyridine 8.45 (d)9.21 (dd)8.01 (d)[3]
5-Bromo-2-nitropyridine 8.25 (d)8.05 (dd)8.65 (d)[4]
2-Amino-5-bromo-3-nitropyridine 8.8 (d)8.2 (d)[5]

Note: Data is often reported in different solvents, which can influence chemical shifts. Direct comparison should be made with caution.

The inductive effects of substituents on proton chemical shifts are approximately additive, which can be a useful predictive tool[6].

Vibrational Spectroscopy (FTIR & FT-Raman)

The vibrational frequencies of bonds within the pyridine ring and the substituent groups are altered by electronic effects. Key vibrations to monitor include:

  • NO₂ symmetric and asymmetric stretching: Typically found around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. The exact positions can shift depending on the degree of conjugation with the ring.

  • Pyridine ring stretching modes: Found in the 1400-1600 cm⁻¹ region. Increased electron withdrawal can shift these frequencies.

Computational studies, often using Density Functional Theory (DFT), are invaluable for assigning these vibrational modes and correlating frequency shifts with electronic structure[7].

Section 3: In Silico Analysis with Computational Chemistry

Computational methods, particularly DFT, provide unparalleled insight into the electronic structure of molecules, complementing and explaining experimental observations. These methods are essential for comparing a series of isomers where experimental data may be incomplete.[8]

Experimental Protocol: Standard DFT Calculation Workflow
  • Structure Building: Construct the 3D structure of each bromo-nitropyridine isomer using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory is B3LYP with a Pople-style basis set like 6-311++G(d,p), which includes polarization and diffuse functions for better accuracy.[9]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain theoretical IR/Raman spectra.

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive key electronic properties:

    • Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing electron-rich (negative potential, nucleophilic sites) and electron-poor (positive potential, electrophilic sites) regions.

    • Natural Bond Orbital (NBO) Analysis: Calculates the charge distribution on each atom, providing a quantitative measure of electron withdrawal.

    • Frontier Molecular Orbitals (HOMO/LUMO): Determines the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and electronic transition energies.[10][11]

DFT_Workflow cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Property Analysis A Build Isomer Structure B Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation (Confirm Minimum) C->D E Molecular Electrostatic Potential (MEP) D->E F Natural Bond Orbital (NBO) Analysis D->F G Frontier Orbitals (HOMO-LUMO) D->G H Dipole Moment D->H

Caption: Standard workflow for DFT-based analysis of molecular properties.

Comparative Computational Data

Table 2: Calculated Electronic Properties for Select Pyridine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (Debye)Source
2-Amino-3-bromo-5-nitropyridine ---1.851[9][12]
3-Bromo-2-hydroxypyridine -6.880-1.4755.4052.115[13][14]
2,6-Bis(bromo-methyl)pyridine --4.656.683[11]

Note: Values are highly dependent on the level of theory used. The HOMO-LUMO gap is a key indicator of stability; a smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): For all bromo-nitropyridine isomers, the MEP would show a strongly negative potential (red/yellow) around the oxygen atoms of the nitro group and a strongly positive potential (blue) on the hydrogens of the pyridine ring and near the ring nitrogen. The key difference between isomers would be the extent and location of the positive potential on the ring itself, indicating the most likely sites for nucleophilic attack.

  • Dipole Moment: The magnitude and vector direction of the molecular dipole moment are highly isomer-dependent. For example, in a 4-substituted pyridine, the dipole moments of the substituent and the pyridine ring are roughly collinear, leading to simple addition or subtraction. In 2- or 3-substituted isomers, vector addition is required. The nitro group has a very large dipole moment, so its position is the dominant factor.

Section 4: Implications for Drug Development

The electronic modifications induced by the bromo and nitro groups have direct consequences for drug design:

  • Modulating pKa: The pKa of a drug molecule is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. By choosing the correct isomer, the pKa can be tuned to ensure optimal ionization at physiological pH (around 7.4), which affects solubility and membrane permeability. The significant pKa depression caused by the nitro and bromo groups makes these compounds acidic, which can be a key design element.

  • Reactivity and Metabolism: The electron-deficient nature of the bromo-nitropyridine ring makes it susceptible to nucleophilic aromatic substitution, which can be a route for metabolism or a handle for further synthetic elaboration[15]. The regioselectivity of such reactions is entirely controlled by the substitution pattern[16]. For example, a nitro group at the 2- or 4-position strongly activates the ring towards nucleophilic attack at that position.

  • Target Binding: The electron density distribution, electrostatic potential, and dipole moment govern non-covalent interactions with a biological target. An electron-poor region (positive MEP) on the pyridine ring can form favorable interactions with electron-rich residues (e.g., aspartate, glutamate) in a protein's active site. Conversely, the strongly negative potential of the nitro group can act as a hydrogen bond acceptor. The specific isomeric arrangement of these features is crucial for achieving high binding affinity and selectivity.

Conclusion

The electronic landscape of the pyridine ring is profoundly and intricately shaped by the placement of bromo and nitro substituents. This comparative guide demonstrates that a simple change in isomerism leads to significant, predictable, and measurable differences in key electronic properties such as pKa, NMR chemical shifts, and molecular electrostatic potential. For the medicinal chemist, these isomers are not interchangeable; rather, they represent a toolkit of finely-tuned scaffolds. A thorough understanding of their distinct electronic effects, gained through a combination of experimental measurement and computational modeling, is essential for the rational design of potent, selective, and bioavailable drug candidates.

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